2-Hexyl-4-pentynoic Acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-prop-2-ynyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSBRQHALCSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914685 | |
| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-59-3 | |
| Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexyl-4-pentynoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hexyl-4-pentynoic Acid: Synthesis, Characterization, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexyl-4-pentynoic acid, a derivative of the well-known anticonvulsant and histone deacetylase (HDAC) inhibitor valproic acid, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of a feasible synthetic route for this compound, its key characterization data, and its role as an HDAC inhibitor and an inducer of Heat Shock Protein 70 (HSP70). Detailed experimental protocols, tabulated data, and visualizations of the relevant biological pathways are presented to support further research and development.
Introduction
This compound is a structural analog of valproic acid, modified with a terminal alkyne group, which makes it a versatile tool for chemical biology, particularly in "click" chemistry applications[1]. Its primary biological activities of interest are the inhibition of histone deacetylases (HDACs) and the induction of heat shock proteins (HSPs), both of which are implicated in neuroprotective effects and potential anticancer activities[1][2][3]. This guide details a proposed synthesis, expected characterization parameters, and the signaling pathways associated with its biological functions.
Synthesis of this compound
A robust and scalable synthesis of this compound can be achieved via a malonic ester synthesis approach. This method allows for the sequential introduction of the hexyl and propargyl groups to a malonic ester derivative, followed by hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of this compound
Step 1: Alkylation of Diethyl Malonate with 1-Bromohexane
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1-bromohexane dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl 2-hexylmalonate.
Step 2: Alkylation of Diethyl 2-Hexylmalonate with Propargyl Bromide
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.
-
Add the diethyl 2-hexylmalonate obtained from Step 1 to the solution at room temperature.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work up the reaction as described in Step 1 to obtain diethyl 2-hexyl-2-propargylmalonate.
Step 3: Hydrolysis and Decarboxylation
-
To the diethyl 2-hexyl-2-propargylmalonate from Step 2, add an aqueous solution of a strong base (e.g., potassium hydroxide).
-
Heat the mixture to reflux for several hours to facilitate the hydrolysis of the ester groups.
-
After cooling, carefully acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2. This will protonate the carboxylate and induce decarboxylation upon heating.
-
Gently heat the acidified mixture to promote decarboxylation, which is evidenced by the evolution of carbon dioxide.
-
After decarboxylation is complete, cool the mixture and extract the product, this compound, with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. Below are the expected characterization data based on its chemical structure and information from commercial suppliers.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 96017-59-3 | [1][4] |
| Molecular Formula | C₁₁H₁₈O₂ | [4] |
| Molecular Weight | 182.26 g/mol | [4] |
| Appearance | Colorless to light yellow oil | [4] |
| Density | 0.94 g/mL | [4] |
| Refractive Index (n20/D) | 1.45 | [4] |
| Purity | ≥95% | [4] |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).
-
~2.5 ppm (multiplet, 1H): Methine proton alpha to the carbonyl group (-CH(C₆H₁₃)(CH₂C≡CH)).
-
~2.4 ppm (doublet of triplets, 2H): Methylene protons adjacent to the alkyne (-CH₂C≡CH).
-
~2.0 ppm (triplet, 1H): Terminal alkyne proton (-C≡CH).
-
~1.2-1.6 ppm (multiplets, 10H): Methylene protons of the hexyl chain (-CH₂(CH₂)₄CH₃).
-
~0.9 ppm (triplet, 3H): Methyl protons of the hexyl chain (-CH₃).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
~180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~80 ppm: Internal alkyne carbon (-C≡CH).
-
~70 ppm: Terminal alkyne carbon (-C≡CH).
-
~45 ppm: Methine carbon alpha to the carbonyl group.
-
~31, 29, 27, 22 ppm: Methylene carbons of the hexyl chain.
-
~20 ppm: Methylene carbon adjacent to the alkyne.
-
~14 ppm: Methyl carbon of the hexyl chain.
IR (Infrared) Spectroscopy:
-
~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.
-
~2120 cm⁻¹ (weak): C≡C stretch of the terminal alkyne.
-
~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~2960-2850 cm⁻¹ (strong): C-H stretches of the alkyl chain.
Mass Spectrometry (MS):
-
Expected [M-H]⁻: m/z 181.1234
-
Expected [M+H]⁺: m/z 183.1379
-
Fragmentation: Expect losses corresponding to the carboxylic acid group (-45 Da), the hexyl chain, and cleavage at the propargyl position.
Biological Activity and Signaling Pathways
Histone Deacetylase (HDAC) Inhibition
This compound is a more potent HDAC inhibitor than its parent compound, valproic acid. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of various genes, including tumor suppressor genes.
Caption: HDAC Inhibition Pathway by this compound.
Heat Shock Protein 70 (HSP70) Induction
This compound has been shown to induce the expression of HSP70. HSPs are a family of proteins that are produced by cells in response to exposure to stressful conditions. They act as molecular chaperones, assisting in the folding of other proteins and preventing the formation of protein aggregates. The induction of HSP70 is a key component of the cellular stress response and is associated with neuroprotection.
Caption: HSP70 Induction Pathway.
Conclusion
This compound is a promising derivative of valproic acid with enhanced biological activities. The synthetic route outlined in this guide provides a practical approach for its preparation in a laboratory setting. The detailed characterization data, although partly predictive, offers a solid baseline for quality control and further studies. The elucidation of its roles in HDAC inhibition and HSP70 induction opens avenues for its investigation in neurodegenerative diseases and oncology. This technical guide serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this compound.
References
- 1. This compound | C11H18O2 | CID 175664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
- 3. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 4. library2.smu.ca [library2.smu.ca]
In-Depth Technical Guide: Physicochemical Properties of 2-Hexyl-4-pentynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPA), a derivative of the well-known histone deacetylase (HDAC) inhibitor valproic acid, has garnered significant interest in the scientific community.[1][2] Its unique chemical structure, featuring a terminal alkyne group, not only enhances its reactivity but also opens avenues for its application in click chemistry, enabling covalent linkage to other molecules for targeted delivery or mechanistic studies.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering crucial data and methodologies for researchers in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(Prop-2-yn-1-yl)octanoic acid | [1][3] |
| Synonyms | 2-Propargyloctanoic acid, 2-(2-Propynyl)octanoic acid | [4][5][6] |
| CAS Number | 96017-59-3 | [1][4][7][8] |
| Molecular Formula | C₁₁H₁₈O₂ | [1][3][4][7] |
| Molecular Weight | 182.26 g/mol | [3][4][7] |
| Appearance | Colorless to light yellow to light orange clear liquid/oil | [4][5][6][7][9] |
| Density | 0.94 g/mL | [4] |
| Refractive Index (n20D) | 1.45 | [4] |
| Predicted XlogP | 3.4 | [3] |
| pKa | Not experimentally determined in reviewed literature. As a carboxylic acid, it is expected to be weakly acidic. | |
| Solubility | DMF: 16 mg/mLDMSO: 20 mg/mLEthanol: 33 mg/mLPBS (pH 7.2): 2 mg/mL | [1] |
| Purity | ≥ 95% (by titration) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the determination of key physicochemical properties of this compound.
Determination of Aqueous Solubility
Objective: To determine the solubility of this compound in an aqueous buffer (e.g., PBS pH 7.2).
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of phosphate-buffered saline (PBS) at pH 7.2 in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Standard Curve: A standard curve is generated using known concentrations of this compound to ensure accurate quantification.
Determination of logP (Octanol-Water Partition Coefficient)
Objective: To determine the lipophilicity of this compound.
Methodology (Shake-Flask Method):
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is added.
-
Equilibration: The mixture is shaken for several hours to allow for the partitioning of the compound between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV/MS).
-
Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Biological Activity and Signaling Pathway
This compound is a known inhibitor of histone deacetylases (HDACs).[1][7] It exhibits more potent HDAC inhibition than its parent compound, valproic acid, with an IC₅₀ value of 13 µM.[1][10] This inhibition leads to the hyperacetylation of histones, which plays a role in the regulation of gene expression.
Furthermore, this compound has been shown to induce the expression of heat shock protein 70 (HSP70) and exhibit neuroprotective effects against glutamate-induced excitotoxicity.[1][10] In the context of cancer, it has been demonstrated to inhibit the growth of breast cancer cells and sensitize them to other therapeutic agents by interfering with DNA repair pathways.[2][5][11]
Below is a diagram illustrating the conceptual signaling pathway of this compound.
Caption: Conceptual signaling pathway of this compound.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a typical experimental workflow to investigate the biological effects of this compound.
Caption: Experimental workflow for assessing the biological activity of this compound.
Logical Relationship of Physicochemical Properties to Drug Development
The interplay between the physicochemical properties of a drug candidate and its development potential is critical. The following diagram illustrates these relationships for this compound.
Caption: Relationship between physicochemical properties and drug development considerations.
Conclusion
This compound presents a compelling profile for further investigation as a therapeutic agent. Its well-defined physicochemical properties, coupled with its potent biological activity as an HDAC inhibitor, make it a promising candidate for drug development, particularly in the fields of neuroprotection and oncology. This technical guide provides a foundational understanding of its characteristics to aid researchers in their future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.ws [chem.ws]
- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. csub.edu [csub.edu]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
2-Hexyl-4-pentynoic Acid: A Technical Guide to a Novel Valproic Acid Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexyl-4-pentynoic acid (HPTA), a novel synthetic derivative of the established neurological drug valproic acid (VPA), has emerged as a promising therapeutic candidate with potential applications in neuroprotection and oncology. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of HPTA. It details its mechanism of action as a histone deacetylase (HDAC) inhibitor, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols. Furthermore, this guide includes visualizations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity and therapeutic potential.
Introduction
Valproic acid, a branched-chain carboxylic acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Beyond its effects on neurotransmission, VPA is also known to be a direct inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. This HDAC inhibitory activity is believed to contribute to some of its therapeutic effects, including neuroprotection and anticancer activity. However, the clinical utility of VPA as an HDAC inhibitor is often limited by the high concentrations required, which can be associated with adverse effects.
This has spurred the development of VPA derivatives with improved potency and potentially better safety profiles. This compound (HPTA) is one such derivative that has demonstrated significantly enhanced HDAC inhibitory activity compared to its parent compound. This guide will delve into the scientific data supporting the development of HPTA as a potential therapeutic agent.
Discovery and Synthesis
While the initial discovery of this compound is not extensively documented in publicly available literature, its development appears to be a result of targeted medicinal chemistry efforts to create more potent VPA analogs. The earliest significant research highlighting its potential was published by Leng et al. in 2010, focusing on its neuroprotective properties.
Note: The following is a generalized, hypothetical protocol and should be optimized and validated in a laboratory setting.
Hypothetical Synthesis Protocol
A potential synthetic route for this compound is outlined below:
-
Alkylation of Diethyl Malonate: Diethyl malonate is reacted with a suitable hexyl halide (e.g., 1-bromohexane) in the presence of a base such as sodium ethoxide in ethanol to yield diethyl hexylmalonate.
-
Propargylation: The resulting diethyl hexylmalonate is then reacted with propargyl bromide in the presence of a base to introduce the pentynoic acid backbone, yielding diethyl hexyl(prop-2-yn-1-yl)malonate.
-
Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the diester using a strong base (e.g., potassium hydroxide) followed by acidification and heating to induce decarboxylation, yielding this compound.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HPTA promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes.
This mode of action is central to its observed biological effects:
-
Neuroprotection: The upregulation of neuroprotective genes, such as those encoding heat shock proteins (e.g., HSP70), is a key outcome of HDAC inhibition by HPTA.[1]
-
Anticancer Activity: In the context of cancer, HDAC inhibition by HPTA can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and induction of apoptosis. Furthermore, it has been shown to interfere with DNA repair mechanisms in cancer cells, enhancing their sensitivity to DNA-damaging agents.[2][3]
The following diagram illustrates the general signaling pathway of HDAC inhibition by this compound.
Preclinical Data
In Vitro Studies
A significant body of in vitro research has been conducted to characterize the activity of this compound in various cell-based models.
| Parameter | Value | Cell Line/System | Study Focus | Reference |
| HDAC Inhibition (IC50) | 13 µM | - | General Activity | [1] |
| Neuroprotection | 10-100 µM | Cerebellar Granule Cells | Glutamate-induced excitotoxicity | [1] |
| Histone H3 Acetylation | 5-100 µM | Cerebellar Granule Cells | Mechanism of Action | [1] |
| HSP70 mRNA Induction | 50 µM | Cerebellar Granule Cells | Neuroprotective Pathway | [1] |
| Cancer Cell Growth Inhibition | 15 µM | MCF7, EUFA423 | Breast Cancer | [2] |
| Sensitization to Hydroxyurea | 15 µM | MCF7, EUFA423 | Combination Therapy | [2] |
| Radiosensitization | 15 µM | MCF7 | Combination Therapy | [4][5] |
HDAC Activity Assay (General Protocol):
-
Nuclear extracts are prepared from relevant cells or tissues.
-
The extracts are incubated with a fluorogenic HDAC substrate (e.g., Fluor-de-Lys™).
-
Varying concentrations of this compound are added to the reaction.
-
The reaction is stopped, and a developer solution is added, which generates a fluorescent signal proportional to the deacetylated substrate.
-
Fluorescence is measured using a plate reader, and IC50 values are calculated.
Cell Viability Assay (MTT Assay):
-
Cells (e.g., MCF7 breast cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with this compound at various concentrations for a specified duration (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.
Western Blot for Histone Acetylation:
-
Cells are treated with this compound.
-
Histones are extracted from the cell nuclei.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for acetylated histone H3.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
The following diagram illustrates a general experimental workflow for evaluating the in vitro effects of this compound.
In Vivo Studies
The therapeutic potential of this compound has also been investigated in animal models, particularly in the context of breast cancer.
| Parameter | Model | Treatment | Outcome | Reference |
| Tumor Growth Inhibition | DMBA-induced rat breast cancer | HPTA + Radiotherapy | Enhanced tumor growth delay | [5][6] |
| Radiosensitization | DMBA-induced rat breast cancer | HPTA + Radiotherapy | Increased DNA damage in tumor cells | [5] |
DMBA-Induced Breast Cancer Model in Rats:
-
Female Sprague-Dawley rats at a specific age (e.g., 50-55 days) are administered 7,12-dimethylbenz[a]anthracene (DMBA) orally to induce mammary tumors.
-
Tumor development is monitored by palpation.
-
Once tumors reach a palpable size, the rats are randomized into treatment groups (e.g., vehicle control, HPTA alone, radiotherapy alone, HPTA + radiotherapy).
-
This compound is administered (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
For radiotherapy groups, tumors are locally irradiated with a specified dose of X-rays.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised for histological and molecular analysis (e.g., immunohistochemistry for DNA damage markers).
Pharmacokinetics and Toxicology
Pharmacokinetics
Specific pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively reported in the available literature. As a derivative of valproic acid, it is anticipated to have good oral bioavailability and penetrate the blood-brain barrier. However, dedicated studies are required to determine its pharmacokinetic profile, including its half-life, clearance, and metabolic pathways.
Toxicology
A Material Safety Data Sheet (MSDS) for this compound indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] No specific in vivo toxicology studies were identified in the reviewed literature. As an HDAC inhibitor, potential class-related toxicities could include fatigue, gastrointestinal disturbances, and hematological effects. However, a key rationale for developing HPTA is its increased potency, which may allow for lower therapeutic doses and a more favorable safety profile compared to VPA.
Future Directions
The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent in both neurological disorders and oncology. Future research should focus on several key areas:
-
Definitive Synthesis and Scale-up: Development of a robust and scalable synthetic process is crucial for further development.
-
Comprehensive Pharmacokinetics and Toxicology: In-depth ADME and toxicology studies in animal models are necessary to establish a clear safety profile and inform potential clinical trial design.
-
Broadening Preclinical Evaluation: Investigating the efficacy of HPTA in a wider range of cancer models and neurological disease models would further delineate its therapeutic potential.
-
Clinical Trials: Ultimately, well-designed clinical trials will be required to determine the safety and efficacy of this compound in humans.
Conclusion
This compound is a novel valproic acid derivative with significantly enhanced HDAC inhibitory activity. Preclinical studies have demonstrated its potential as a neuroprotective agent and as a sensitizer for cancer therapy. Its ability to modulate gene expression through epigenetic mechanisms makes it an exciting compound for further investigation. While more research is needed to fully characterize its pharmacological and toxicological properties, this compound represents a promising lead compound in the ongoing effort to develop more effective and safer treatments for a range of challenging diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 4. mednexus.org [mednexus.org]
- 5. mednexus.org [mednexus.org]
- 6. Valproic Acid-Like Compounds Enhance and Prolong the Radiotherapy Effect on Breast Cancer by Activating and Maintaining Anti-Tumor Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|96017-59-3|MSDS [dcchemicals.com]
In Vitro Stability and Degradation of 2-Hexyl-4-pentynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability and degradation of 2-Hexyl-4-pentynoic acid, a derivative of the histone deacetylase (HDAC) inhibitor valproic acid (VPA)[1][2][3]. Due to the limited direct data on this compound's metabolic fate, this guide draws upon the established metabolic pathways of VPA as a predictive framework. Detailed experimental protocols for key in vitro assays, including liver microsomal stability and plasma stability, are presented to enable researchers to generate critical data for drug development. Furthermore, this document provides templates for data presentation and a putative degradation pathway to guide experimental design and interpretation.
Introduction
This compound is a valproic acid derivative that has shown greater potency as an HDAC inhibitor and exhibits neuroprotective effects[1][3]. Understanding the metabolic stability of a new chemical entity is a critical step in early drug discovery, as it influences key pharmacokinetic parameters such as half-life, clearance, and oral bioavailability[4][5][6]. The primary routes of drug metabolism often occur in the liver, mediated by enzymes such as the cytochrome P450 (CYP) superfamily, and in the blood by plasma esterases[5][7].
Given that this compound is a structural analog of VPA, it is plausible that it undergoes similar metabolic transformations. The known metabolic pathways for VPA are extensive and include glucuronidation and oxidation by CYP enzymes[7][8][9]. The major CYP isoforms involved in VPA metabolism are CYP2C9, CYP2A6, and CYP2B6[7][9][10]. Therefore, assessing the stability of this compound in the presence of liver microsomes and plasma is essential for predicting its in vivo behavior.
This guide provides the necessary experimental framework and data presentation formats to systematically evaluate the in vitro stability and degradation of this compound.
Predicted Metabolic Pathways
The metabolic fate of this compound is likely to follow pathways similar to its parent compound, valproic acid. The primary routes of VPA metabolism are glucuronidation and mitochondrial β-oxidation, with CYP-dependent oxidation being a minor pathway[7][8]. The key CYP enzymes implicated in VPA metabolism are CYP2C9, CYP2A6, and CYP2B6[7][9][10]. Based on this, a putative degradation pathway for this compound is proposed to involve oxidation at various positions along the alkyl chain and potential conjugation reactions.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s[11].
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for analytical quantification
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, MgCl₂, and HLM in a microcentrifuge tube.
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Immediately following the addition of the NADPH system, add this compound to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
Caption: Workflow for the liver microsomal stability assay.
Plasma Stability Assay
This assay is designed to assess the stability of a compound in plasma, primarily to identify susceptibility to hydrolysis by plasma enzymes like esterases and amidases[4].
Objective: To determine the stability of this compound in human plasma.
Materials:
-
This compound
-
Human Plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffer (pH 7.4)
-
Control compound (e.g., a compound known to be unstable in plasma)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Thaw frozen human plasma at 37°C.
-
Dilute the plasma with phosphate buffer (e.g., 50% dilution)[4].
-
Spike this compound into the plasma to a final concentration (e.g., 1-5 µM).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the plasma sample.
-
Terminate the enzymatic activity by adding cold acetonitrile with an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to measure the concentration of the remaining parent compound.
Caption: Workflow for the plasma stability assay.
Data Presentation
Quantitative data from the stability assays should be presented in a clear and structured format to allow for easy interpretation and comparison.
Table 1: Liver Microsomal Stability of this compound
| Compound | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| This compound | |||
| Verapamil (High Clearance) | |||
| Warfarin (Low Clearance) |
Table 2: Plasma Stability of this compound
| Compound | % Remaining at 0 min | % Remaining at 30 min | % Remaining at 60 min | % Remaining at 120 min |
| This compound | 100 | |||
| Control Compound | 100 |
Conclusion
This technical guide outlines a systematic approach to evaluating the in vitro stability and degradation of this compound. By leveraging the metabolic knowledge of its parent compound, valproic acid, and employing standardized in vitro assays, researchers can generate crucial data to inform the progression of this compound in the drug development pipeline. The provided protocols and data presentation templates offer a framework for consistent and high-quality data generation and reporting. Further studies will be required to definitively identify the metabolites and the specific enzymes responsible for the degradation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 4. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. In vitro evaluation of valproic acid as an inhibitor of human cytochrome P450 isoforms: preferential inhibition of cytochrome P450 2C9 (CYP2C9) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valproate - Wikipedia [en.wikipedia.org]
- 10. Therapeutic and Toxic Effects of Valproic Acid Metabolites [mdpi.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
2-Hexyl-4-pentynoic Acid: A Valproic Acid Derivative with Enhanced Potency in Oncology and Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPYA), a synthetic derivative of the well-established pharmaceutical agent valproic acid (VPA), has emerged as a compound of significant interest in preclinical research. Structurally analogous to VPA, HPYA exhibits enhanced potency in two key therapeutic areas: oncology and neuroprotection. This technical guide provides a comprehensive overview of the core scientific findings related to HPYA, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.
Valproic acid is a short-chain fatty acid with a broad spectrum of clinical applications, including the treatment of epilepsy, bipolar disorder, and migraine. Its therapeutic effects are, in part, attributed to its activity as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, VPA alters gene expression, leading to various cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the induction of protective chaperones like Heat Shock Protein 70 (HSP70) in neurons. HPYA has been designed to amplify these effects, demonstrating significantly greater potency at lower concentrations, thereby offering the potential for improved therapeutic indices and reduced off-target effects.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). This activity is significantly more potent than that of its parent compound, valproic acid.[1][2][3] The inhibition of HDACs by HPYA leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. This epigenetic modification underlies its effects in both oncology and neuroprotection.
Oncological Applications: Radiosensitization in Breast Cancer
In the context of breast cancer, HPYA functions as a potent radiosensitizer.[4][5] Its efficacy stems from its ability to disrupt the DNA damage response (DDR) in cancer cells, specifically by inhibiting the homologous recombination (HR) pathway.[4][6] This is achieved through the destabilization of key DNA repair proteins, BRCA1 and Rad51.[4] Furthermore, HPYA has been shown to inhibit the deubiquitination of Rad51 by targeting the ubiquitin-specific protease UCHL3.[5][7] This leads to an accumulation of ubiquitinated Rad51, impairing its function in DNA repair.
Additionally, in triple-negative breast cancer (TNBC) cells, HPYA synergistically enhances the therapeutic effect of the ribonucleotide reductase inhibitor hydroxyurea.[8] This synergy is achieved by inhibiting the hyperphosphorylation of Replication Protein A2 (RPA2), a critical step in the HR repair pathway, and by modulating the cell cycle through the ATR-CHK1 signaling pathway.[8]
Neuroprotective Effects
HPYA demonstrates robust neuroprotective properties against glutamate-induced excitotoxicity in cultured neurons.[9][10] This protection is linked to its potent HDAC inhibitory activity, which leads to histone hyperacetylation and the induction of the neuroprotective chaperone, Heat Shock Protein 70 (HSP70).[9][11][12] Specifically, HPYA has been shown to upregulate the mRNA levels of HSP70-1a and HSP70-1b more effectively than VPA.[9][10]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound, comparing its activity to valproic acid where data is available.
| Parameter | This compound (HPYA) | Valproic Acid (VPA) | Reference |
| HDAC Inhibition (IC50) | 13 µM | 398 µM | [2][13] |
| Table 1: Comparative HDAC Inhibitory Activity |
| Cell Line | Treatment | Effect | Reference |
| MCF7, EUFA423, and others | 15 µM HPYA | Radiosensitization equivalent to 500 µM VPA | [4] |
| MCF7 | 15 µM HPYA | Reduced cell proliferation in irradiated cells | [7] |
| MCF7 | 15 µM HPYA | Inhibition of homologous recombination | [6] |
| MDA-MB-468, MDA-MB-231 | Combination with Hydroxyurea | Synergistic inhibition of cell survival | [8] |
| Table 2: Efficacy of HPYA in Breast Cancer Models |
| Parameter | Concentration | Effect | Reference |
| Histone Hyperacetylation | 5 µM (significant) 50-100 µM (maximal) | 600-700% increase | [9][10] |
| Neuroprotection | 10-25 µM (evident) 50-100 µM (complete) | Protection against glutamate excitotoxicity | [9][10] |
| HSP70-1a mRNA Induction | 50 µM | More robust induction than VPA | [9][10] |
| HSP70-1b mRNA Induction | 50 µM | Significant upregulation (unlike VPA) | [9][10] |
| Table 3: Neuroprotective Activity of HPYA in Cerebellar Granule Cells |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Synthesis of this compound
Cell Culture
-
Breast Cancer Cell Lines: MCF7, MCF10A-DMBA, MDA-MB-468, and MDA-MB-231 cells were cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[7]
-
Neuronal Cell Cultures: Primary cerebellar granule cells were prepared from 8-day-old rats and cultured as previously described.[9]
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cell proliferation, cells were seeded in 96-well plates, treated with HPYA and/or radiation, and incubated. MTT reagent was then added, and the resulting formazan crystals were dissolved. Absorbance was measured at a specific wavelength to determine cell viability.[7]
-
Clonogenic Survival Assay: Cells were treated with HPYA and/or radiation and then seeded at low density in 6-well plates. After a period of incubation to allow for colony formation (typically 1-2 weeks), the colonies were fixed and stained with crystal violet. Colonies containing at least 50 cells were counted to determine the surviving fraction.[7]
DNA Damage and Repair Assays
-
Comet Assay (Single-Cell Gel Electrophoresis): This assay was used to evaluate DNA damage. Cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.[7]
-
Immunofluorescence: To visualize DNA damage response proteins, cells were fixed, permeabilized, and incubated with primary antibodies against proteins such as γH2AX, 53BP1, and Rad51. Fluorescently labeled secondary antibodies were then used for detection, and the cells were imaged using fluorescence microscopy.[7]
-
Western Blotting: Protein expression levels of key DNA repair proteins (e.g., BRCA1, Rad51) and cell cycle regulators were determined by western blotting. Whole-cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[7]
Protein Stability and Interaction Assays
-
Cycloheximide (CHX) Chase Assay: To determine the stability of Rad51, cells were treated with the protein synthesis inhibitor cycloheximide. Cell lysates were collected at different time points and analyzed by western blotting to measure the rate of Rad51 degradation.[6]
-
Ubiquitination Assay: To assess the ubiquitination of Rad51, whole-cell lysates were subjected to immunoprecipitation using a Rad51 antibody. The immunoprecipitated proteins were then analyzed by western blotting using an anti-ubiquitin antibody.[6]
In Vivo Studies
-
DMBA-Induced Breast Cancer Rat Model: A rat model of 7,12-dimethylbenz[α]anthracene (DMBA)-induced breast cancer was used to evaluate the in vivo radiosensitizing effects of HPYA. Tumor-bearing rats were treated with HPYA and/or radiation, and tumor volume was monitored over time.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.
Caption: HPYA-mediated HDAC inhibition leading to neuroprotection.
Caption: HPYA's disruption of the homologous recombination pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mybio.ie [mybio.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. mednexus.org [mednexus.org]
- 7. mednexus.org [mednexus.org]
- 8. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Valproic acid induces functional heat-shock protein 70 via Class I histone deacetylase inhibition in cortical neurons: a potential role of Sp1 acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Valproic acid induces functional heat shock protein 70 via Class I histone deacetylase inhibition in cortical neurons: a potential role of Sp1 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - Labchem Catalog [dev.labchem.com.my]
- 14. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 15. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of 2-Hexyl-4-pentynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of 2-Hexyl-4-pentynoic acid (HPTA) in neuronal cells. HPTA, a derivative of valproic acid, has emerged as a potent neuroprotective agent with significant therapeutic potential. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.
Core Biological Activities in Neuronal Cells
This compound exerts its neuroprotective effects primarily through two key mechanisms: the inhibition of histone deacetylases (HDACs) and the induction of Heat Shock Protein 70 (HSP70). These actions lead to the mitigation of glutamate-induced excitotoxicity, a common pathway in many neurodegenerative disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biological activity of this compound in neuronal cells.
| Parameter | Value | Cell Type | Reference |
| HDAC Inhibition (IC50) | 13 µM | - | [1] |
| Neuroprotection (Glutamate-induced cell death) | Effective at 10-100 µM | Cerebellar granule cells | [2] |
| Histone Hyperacetylation (increase in Acetylated Histone H3) | Significant at 5 µM | Cerebellar granule cells | [3] |
| HSP70 mRNA Induction (HSP70-1a and HSP70-1b) | Increased at 50 µM | Cerebellar granule cells | [2] |
| Histone Hyperacetylation (at 50 µM) | 600% increase | Cultured neurons | [4] |
Signaling Pathways of this compound in Neuronal Cells
The neuroprotective effects of this compound are mediated by complex signaling cascades. The following diagrams illustrate the key pathways involved.
References
2-Hexyl-4-pentynoic Acid: A Potent Inducer of Heat Shock Protein 70
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hexyl-4-pentynoic acid, a novel derivative of valproic acid, has emerged as a significant subject of interest within the scientific community due to its potent neuroprotective properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its ability to induce the expression of Heat Shock Protein 70 (HSP70). By functioning as a histone deacetylase (HDAC) inhibitor, this compound triggers a signaling cascade that ultimately leads to the upregulation of HSP70, a key molecular chaperone involved in cellular protection and survival. This document summarizes the quantitative data from key studies, provides detailed experimental protocols for researchers, and visualizes the underlying molecular pathways and experimental workflows.
Introduction
Heat Shock Protein 70 (HSP70) is a highly conserved molecular chaperone that plays a critical role in maintaining protein homeostasis. Its induction is a key component of the cellular stress response, protecting cells from damage induced by a variety of insults. The upregulation of HSP70 has been shown to be a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases and cancer.
This compound is a valproic acid analog that has demonstrated superior potency as a histone deacetylase (HDAC) inhibitor.[1] Inhibition of HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates gene transcription. One of the critical genes upregulated through this mechanism is HSP70. This guide delves into the specifics of this induction, providing a valuable resource for professionals in the fields of molecular biology, pharmacology, and drug development.
Quantitative Data on HSP70 Induction
The efficacy of this compound in inducing HSP70 expression and its primary mechanism of action, HDAC inhibition, have been quantified in several studies. The following tables summarize the key findings, comparing the activity of this compound with its parent compound, valproic acid (VPA).
Table 1: HDAC Inhibition
| Compound | IC50 (µM) |
| This compound | 13[1] |
| Valproic Acid (VPA) | 398[1] |
Table 2: Induction of Histone H3 Hyperacetylation in Cerebellar Granule Cells
| Compound | Concentration (µM) | Acetylated Histone H3 Levels |
| This compound | 5 | Significant Increase[2] |
| This compound | 10 | Increased[2] |
| This compound | 25 | Increased[2] |
| This compound | 50 | Increased[2] |
| This compound | 100 | Increased[2] |
Table 3: Upregulation of HSP70 mRNA Levels
| Compound | Concentration (µM) | HSP70-1a mRNA Levels | HSP70-1b mRNA Levels |
| This compound | 50 | Increased[2] | Increased[2] |
Signaling Pathway of HSP70 Induction
The induction of HSP70 by this compound is primarily mediated through its inhibition of Class I histone deacetylases (HDACs). This initiates a signaling cascade involving the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the transcription factor Sp1. The hyperacetylation of histones at the HSP70 promoter region facilitates the binding of transcriptional machinery, leading to increased mRNA and protein expression.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the induction of HSP70 by this compound.
Cell Culture and Treatment
-
Cell Lines: Cerebellar granule cells or MCF7 breast cancer cells are suitable models.[2]
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture media to final concentrations ranging from 5 µM to 100 µM.[2]
-
Treat cells for a specified duration (e.g., 24-72 hours) before harvesting for subsequent analysis.
-
Western Blotting for HSP70 Detection
This protocol is adapted from general Western blotting procedures.
-
Protein Extraction:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HSP70 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
HDAC Activity Assay
This protocol is based on commercially available colorimetric or fluorometric HDAC activity assay kits.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound or a vehicle control.
-
Assay Procedure:
-
Add the nuclear extract to a microplate well containing an acetylated histone substrate.
-
Incubate to allow for deacetylation by active HDACs.
-
Add a developer solution that reacts with the remaining acetylated substrates to produce a colorimetric or fluorescent signal.
-
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The signal is inversely proportional to HDAC activity. Calculate the IC50 value for this compound by testing a range of concentrations.
Chromatin Immunoprecipitation (ChIP) for HSP70 Promoter Analysis
This protocol is adapted from a method used for VPA.[2]
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the HSP70 promoter region to quantify the enrichment of acetylated histones.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for investigating the effects of this compound on HSP70 induction and a logical diagram of its mechanism of action.
Conclusion
This compound is a potent inducer of HSP70, acting through the inhibition of histone deacetylases. Its enhanced activity compared to valproic acid makes it a promising candidate for further investigation in the context of neuroprotective and other therapeutic applications. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound. Further studies are warranted to elucidate the complete spectrum of its cellular effects and to translate these preclinical findings into clinical applications.
References
An In-Depth Technical Guide to 2-Hexyl-4-pentynoic Acid (CAS 96017-59-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activities, experimental protocols, and suppliers of 2-Hexyl-4-pentynoic acid (CAS 96017-59-3), a novel histone deacetylase (HDAC) inhibitor with significant potential in neuroprotection and cancer therapy.
Core Properties and Specifications
This compound, also known as HPTA, is a derivative of valproic acid. It has garnered significant interest for its potent biological activities. Below is a summary of its key chemical and physical properties.
| Property | Value |
| CAS Number | 96017-59-3 |
| Molecular Formula | C₁₁H₁₈O₂ |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 2-(prop-2-yn-1-yl)octanoic acid |
| Synonyms | (±)-2-Hexyl-4-pentynoic acid, HPTA, 2-Propargyloctanoic Acid |
| Appearance | Colorless to light yellow or light orange clear liquid/oil |
| Solubility | Soluble in DMSO, DMF, and Ethanol.[1] For example, ~20 mg/mL in DMSO, ~16 mg/mL in DMF, and ~33 mg/mL in Ethanol.[1][2] |
| Storage | Store at -20°C for long-term stability.[2] |
| Purity | Typically available at ≥95% purity. |
Biological Activity and Mechanisms of Action
This compound is a potent inhibitor of histone deacetylases (HDACs) with an IC₅₀ value of 13 µM.[1][3] Its inhibitory activity is significantly more potent than its parent compound, valproic acid (IC₅₀ = 398 µM).[1] The primary mechanisms of action of HPTA that have been elucidated include:
-
HDAC Inhibition: By inhibiting HDACs, HPTA leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This is a key mechanism behind its anti-cancer effects.
-
HSP70 Induction: HPTA has been shown to induce the expression of heat shock protein 70 (HSP70).[1][3] HSP70 is a molecular chaperone that plays a crucial role in protein folding, stability, and degradation, and its induction is linked to the neuroprotective effects of HPTA.
-
Neuroprotection: HPTA exhibits potent neuroprotective effects against glutamate-induced excitotoxicity in cultured cerebellar granule cells.[1][3][4] This activity is attributed to both its HDAC inhibitory function and its ability to induce HSP70.
-
Anti-Cancer Activity: In the context of cancer, particularly triple-negative breast cancer (TNBC), HPTA has been shown to act as a radiosensitizer and to work synergistically with chemotherapeutic agents like hydroxyurea.[5][6] It achieves this by inhibiting critical DNA repair pathways.
Key Signaling Pathways
The biological effects of this compound are mediated through its influence on several key cellular signaling pathways.
HPTA inhibits HDACs, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
HPTA induces the expression of HSP70, a molecular chaperone that aids in proper protein folding and provides neuroprotection against cellular stress.
In cancer cells, HPTA inhibits the ATR-CHK1 signaling pathway and homologous recombination repair by preventing the hyperphosphorylation of RPA2, leading to an accumulation of DNA damage and synergistic cell death when combined with DNA damaging agents.[5][6]
Experimental Protocols
The following are summaries of experimental protocols where this compound has been utilized. These are intended as a guide and should be optimized for specific experimental conditions.
Neuroprotection Assay in Cerebellar Granule Cells
This protocol assesses the neuroprotective effects of HPTA against glutamate-induced excitotoxicity.
-
Cell Culture: Primary cerebellar granule cells are cultured from neonatal rodents.
-
Treatment: Cells are pre-treated with varying concentrations of HPTA (e.g., 10-100 µM) for a specified period (e.g., 7 days).[3]
-
Induction of Excitotoxicity: Glutamate (e.g., 50 µM) is added to the culture medium to induce excitotoxicity.
-
Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity. A decrease in MTT reduction indicates cell death.
Synergistic Anti-Cancer Effect with Hydroxyurea in Triple-Negative Breast Cancer (TNBC) Cells
This protocol evaluates the ability of HPTA to enhance the efficacy of the chemotherapeutic agent hydroxyurea.
-
Cell Lines: Human TNBC cell lines such as MDA-MB-231 and MDA-MB-468 are used.
-
Treatment: Cells are treated with HPTA (e.g., 15 µM), hydroxyurea alone, or a combination of both.
-
Cell Viability/Survival Assays:
-
MTT Assay: To assess short-term effects on cell viability.
-
Clonogenic Survival Assay: To determine the long-term ability of single cells to form colonies after treatment, providing a measure of cytotoxicity.
-
-
DNA Damage Assessment:
-
Comet Assay (Single Cell Gel Electrophoresis): To visualize and quantify DNA double-strand breaks at the single-cell level.
-
Immunofluorescence for γH2AX: Staining for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, allows for the quantification of DNA damage foci within the nucleus.
-
-
Western Blot Analysis: To investigate the molecular mechanism, protein levels of key players in the DNA damage response pathways, such as phosphorylated ATR, CHK1, and RPA2, are analyzed by western blotting.
HDAC Inhibition and Histone Acetylation Assay
This protocol measures the direct effect of HPTA on HDAC activity and its downstream consequences on histone acetylation.
-
HDAC Activity Assay: A commercially available HDAC activity assay kit can be used to determine the IC₅₀ of HPTA. These assays typically use a fluorescently labeled substrate that is deacetylated by HDACs, and the change in fluorescence is measured.
-
Western Blot for Acetylated Histones: Cells are treated with HPTA, and whole-cell lysates or histone extracts are prepared. Western blotting is then performed using antibodies specific for acetylated forms of histones, such as acetyl-Histone H3 and acetyl-Histone H4, to demonstrate the hyperacetylation effect of HPTA.
Suppliers
This compound is available from various chemical suppliers for research purposes. It is important to source high-purity material for reliable and reproducible experimental results. Some of the known suppliers include:
-
AkrivisBio
-
CD Biosynsis[7]
-
Cayman Chemical[1]
-
Chem-Impex[8]
-
DC Chemicals[4]
-
MedChemExpress[3]
-
TCI (Tokyo Chemical Industry)[9]
Note: This is not an exhaustive list, and availability may vary. It is recommended to contact suppliers directly for current product specifications, availability, and pricing. This product is for research use only and not for human or veterinary use.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Catalog: B2834 | AkrivisBio [akrivisbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - CD Biosynsis [biosynsis.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound 96017-59-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: The Use of 2-Hexyl-4-pentynoic Acid in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPTA) is a synthetic derivative of valproic acid (VPA), a compound with known anti-cancer properties. HPTA functions as a histone deacetylase (HDAC) inhibitor, a class of epigenetic modulators that have garnered significant interest in oncology research. By inhibiting HDACs, HPTA can alter gene expression, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects. In the context of breast cancer, HPTA has demonstrated potential as a therapeutic agent, particularly in sensitizing cancer cells to conventional treatments such as chemotherapy and radiotherapy. These application notes provide a summary of the current understanding of HPTA's effects on breast cancer cell lines, along with detailed protocols for key experimental assays.
Mechanism of Action
As a histone deacetylase inhibitor, this compound increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression. This epigenetic modification can induce a variety of cellular responses in breast cancer cells, including cell cycle arrest, apoptosis, and inhibition of DNA repair mechanisms. Notably, HPTA has been shown to sensitize triple-negative breast cancer (TNBC) cells to other therapeutic agents by impairing the homologous recombination (HR) DNA repair pathway.[1] This is achieved through the inhibition of the ATR-CHK1 signaling pathway and by affecting the stability and function of key HR proteins such as BRCA1 and Rad51.[1][2]
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound on breast cancer cell lines. It is important to note that much of the current research focuses on the synergistic effects of HPTA in combination with other anti-cancer agents.
| Parameter | Value | Cell Lines | Notes |
| HDAC Inhibition (IC50) | 13 µM | Not specified | General HDAC inhibitory activity. |
| Effective Concentration | 15 µM | MCF7, EUFA423, MDA-MB-468, MDA-MB-231 | Concentration shown to inhibit cell growth and sensitize cells to hydroxyurea and radiotherapy.[2][3][4] |
Further research is required to establish detailed dose-response curves and specific IC50 values for cell viability in various breast cancer cell lines when treated with this compound as a single agent.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound in breast cancer cells.
Caption: General experimental workflow for studying HPTA in breast cancer cells.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of this compound in breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of HPTA on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (HPTA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of HPTA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the HPTA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve HPTA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic cells after treatment with HPTA.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (HPTA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with HPTA as described for the cell viability assay.
-
After treatment, collect both the adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol is for determining the effect of HPTA on cell cycle distribution.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (HPTA)
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with HPTA as described previously.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins (e.g., HDACs, BRCA1, Rad51, phosphorylated RPA2) following HPTA treatment.
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
This compound (HPTA)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with HPTA as described previously.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
References
- 1. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Application Notes and Protocols for 2-Hexyl-4-pentynoic Acid In Vivo Treatment
Disclaimer: There is currently limited publicly available data on the in vivo application of 2-Hexyl-4-pentynoic acid. The following application notes and protocols are based on the known biochemical properties of the compound as a histone deacetylase (HDAC) inhibitor and its potential as a radiosensitizer in cancer therapy. The experimental protocols are generalized from standard in vivo methodologies for similar compounds and will require optimization for specific research applications.
Introduction
This compound, a derivative of valproic acid, is an inhibitor of histone deacetylases (HDACs) and has shown potential in preclinical studies for its role in cancer therapy and neuroprotection.[1][2][3] It has been demonstrated to be more potent than its parent compound, valproic acid, in inhibiting HDAC activity.[3] Research suggests that this compound can induce histone hyperacetylation, which is a key mechanism in its neuroprotective effects against glutamate-induced excitotoxicity in neuronal cell cultures.[1][2] Furthermore, it has been shown to inhibit breast cancer cell growth and sensitize these cells to other anticancer agents like hydroxyurea.[4][5] One study also highlights its potential as a radiosensitizer in breast cancer treatment by affecting DNA repair pathways.[6]
The primary mechanism of action of this compound as an HDAC inhibitor involves the alteration of gene expression, leading to various cellular responses including cell cycle arrest, apoptosis, and differentiation. Its role as a radiosensitizer is linked to its ability to induce DNA double-strand breaks and inhibit homologous recombination repair pathways.[4][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| HDAC Inhibition (IC50) | Not Specified | 13 µM | Potent inhibition of HDAC activity. | [1][3] |
| Neuroprotection | Cerebellar Granule Cells | 10-100 µM | Blocks glutamate-induced cell death. | [1] |
| Histone Hyperacetylation | Cerebellar Granule Cells | 5-100 µM | Increases acetylated histone H3 levels. | [1] |
| Breast Cancer Cell Growth | MCF7, EUFA423 | 15 µM | Inhibition of cell growth and sensitization to hydroxyurea. | [4][5] |
| Radiosensitization | Breast Cancer Cells | 15 µM | Acts as a radiosensitizer. | [6] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a general procedure to assess the in vivo antitumor activity of this compound in a subcutaneous xenograft model.
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Human breast cancer cells (e.g., MCF-7)
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
Matrigel
-
Calipers
-
Sterile syringes and needles
2. Animal Model and Tumor Implantation
-
Culture breast cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
3. Treatment Protocol
-
Randomly assign mice to treatment and control groups (n=8-10 mice per group).
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) daily or as determined by preliminary toxicity studies. The control group should receive the vehicle alone.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health throughout the study.
4. Endpoint and Analysis
-
Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for HDAC activity markers).
-
Analyze the data for statistical significance in tumor growth inhibition between the treated and control groups.
Protocol 2: Pharmacokinetic Study in Rodents
This protocol outlines a basic approach to determine the pharmacokinetic profile of this compound in rats or mice.
1. Materials and Reagents
-
This compound
-
Vehicle for administration
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
2. Dosing and Sample Collection
-
Fast animals overnight before dosing.
-
Administer a single dose of this compound via the desired route (e.g., intravenous for bioavailability assessment and oral for absorption characteristics).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to obtain plasma by centrifugation.
3. Sample Analysis and Data Interpretation
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow
Caption: Workflow for in vivo xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hexyl-4-pentynoic Acid as a Radiosensitizer in Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Hexyl-4-pentynoic acid (HPTA), a derivative of the histone deacetylase inhibitor (HDACi) valproic acid (VPA), is emerging as a potent radiosensitizer for cancer therapy. Preclinical studies have demonstrated that HPTA can significantly enhance the efficacy of radiotherapy, particularly in breast cancer models. Unlike its parent compound VPA, which often requires high concentrations to achieve a therapeutic effect, HPTA has been shown to be effective at much lower doses, suggesting a potentially improved therapeutic window and reduced toxicity.[1][2] This document provides a comprehensive overview of the application of HPTA as a radiosensitizer, including its mechanism of action, quantitative data from key preclinical studies, and detailed experimental protocols for its evaluation.
Mechanism of Action:
The radiosensitizing effect of this compound is primarily attributed to its ability to inhibit DNA damage repair mechanisms in cancer cells, specifically homologous recombination (HR).[1][2][3] By disrupting this critical repair pathway, HPTA leads to an accumulation of lethal DNA double-strand breaks (DSBs) following radiation exposure, ultimately resulting in enhanced cancer cell death.
Key molecular events in the mechanism of action of HPTA include:
-
Inhibition of Rad51 and BRCA1: HPTA has been shown to decrease the stability and expression of Rad51 and BRCA1, two critical proteins in the homologous recombination repair pathway.[2][4]
-
Interference with RPA2 Hyperphosphorylation: HPTA interferes with the hyperphosphorylation of replication protein A2 (RPA2), a key step in the cellular response to DNA damage and the initiation of HR.[1][3]
-
UCHL3-Dependent Rad51 Deubiquitination: Recent studies have revealed that HPTA can inhibit the deubiquitination of Rad51 by ubiquitin carboxy-terminal hydrolase L3 (UCHL3), leading to Rad51 degradation and impaired HR.[4][5][6]
-
HDAC Inhibition: As a derivative of valproic acid, HPTA also exhibits histone deacetylase inhibitory activity, which can lead to chromatin relaxation and potentially increase the accessibility of DNA to radiation-induced damage.[7]
The following diagram illustrates the proposed signaling pathway for HPTA-mediated radiosensitization:
Caption: Proposed mechanism of this compound (HPTA) as a radiosensitizer.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of HPTA as a radiosensitizer.
Table 1: In Vitro Efficacy of HPTA in Combination with Radiation
| Cell Line | HPTA Concentration | Radiation Dose | Assay | Key Finding | Reference |
| MCF7 (Breast Cancer) | 15 µM | 4 Gy | MTT Assay | Significant reduction in cell proliferation compared to radiation alone. | [4] |
| MCF7 (Breast Cancer) | 15 µM | 0-8 Gy | Clonogenic Survival Assay | Enhanced radiosensitization, with a significant decrease in the surviving fraction of cells. | [4] |
| MCF7 (Breast Cancer) | 15 µM | 8 Gy | Comet Assay | Significantly increased DNA double-strand breaks compared to radiation alone. | [4][6] |
| MDA-MB-468 & MDA-MB-231 (Triple-Negative Breast Cancer) | Not specified | Not specified | Survival Assays | Synergistic inhibition of cell survival when combined with hydroxyurea. | [8] |
Table 2: In Vivo Efficacy of HPTA in Combination with Radiation
| Animal Model | Cancer Type | HPTA Dosage | Radiation Regimen | Key Finding | Reference |
| DMBA-induced rat model | Breast Cancer | 20 mg/kg | 2 Gy x 4 fractions | Effectively sensitized breast cancer to ionizing radiation, leading to reduced tumor volume. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the radiosensitizing effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as MCF7, MDA-MB-231, and MDA-MB-468 are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
HPTA and Radiation Treatment:
-
Cells are seeded at an appropriate density and allowed to attach overnight.
-
The medium is replaced with fresh medium containing the desired concentration of HPTA (e.g., 15 µM) or vehicle control (e.g., DMSO).
-
Cells are incubated with HPTA for a predetermined time (e.g., 24 hours) before irradiation.
-
Cells are then exposed to a single dose of X-ray radiation (e.g., 2, 4, 6, or 8 Gy) using a medical linear accelerator or a dedicated animal irradiator.
-
In Vitro Assays
The following diagram outlines a typical experimental workflow for in vitro evaluation of HPTA as a radiosensitizer.
Caption: Experimental workflow for in vitro assessment of HPTA's radiosensitizing effects.
a. MTT Cell Proliferation Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Treat cells with HPTA and/or radiation as described above.
-
At desired time points post-irradiation (e.g., 24, 48, 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
b. Clonogenic Survival Assay
-
Following treatment with HPTA and radiation, trypsinize and count the cells.
-
Seed a known number of cells (e.g., 200-10,000 cells, depending on the radiation dose) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
c. Comet Assay (Neutral)
-
After treatment, harvest the cells and resuspend them in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated slide.
-
Lyse the cells in a neutral lysis buffer.
-
Perform electrophoresis under neutral conditions to separate fragmented DNA.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail moment.
d. Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
-
Grow cells on coverslips in 24-well plates and treat as described.
-
At specific time points post-irradiation (e.g., 1, 4, 24 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with primary antibodies against γH2AX and/or 53BP1 overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and quantify the number of foci per cell using a fluorescence microscope.
e. Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Rad51, BRCA1, γH2AX, RPA2, UCHL3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Studies
The following diagram illustrates a typical workflow for in vivo evaluation of HPTA as a radiosensitizer.
Caption: Experimental workflow for in vivo assessment of HPTA's radiosensitizing effects.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are commonly used for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 MCF7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
HPTA alone
-
Radiation alone
-
HPTA + Radiation
-
-
Drug Administration: Administer HPTA (e.g., 20 mg/kg) via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation.
-
Irradiation: Irradiate the tumors with a fractionated dose of radiation (e.g., 2 Gy per fraction for 4 consecutive days) using a shielded irradiator.
-
Endpoint Analysis:
-
Continue to monitor tumor growth until the tumors reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be processed for immunohistochemistry (to assess markers like γH2AX and Rad51) and western blot analysis.
-
This compound represents a promising new agent for enhancing the efficacy of radiotherapy. Its ability to specifically target DNA repair pathways in cancer cells at low micromolar concentrations makes it an attractive candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of HPTA as a radiosensitizer.
References
- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. mednexus.org [mednexus.org]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hexyl-4-pentynoic Acid in Click Chemistry: A Detailed Guide for Researchers
Introduction
2-Hexyl-4-pentynoic acid (HPTA) is a versatile bifunctional molecule that has garnered significant interest in the fields of chemical biology and drug development. Its structure, featuring a terminal alkyne group and a carboxylic acid moiety, makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole linkage, a key component in the synthesis of novel bioconjugates, therapeutic agents, and research probes. This document provides detailed application notes and protocols for the use of this compound in click chemistry, tailored for researchers, scientists, and drug development professionals.
Core Concepts and Applications
The terminal alkyne functionality of this compound is the reactive handle for its participation in CuAAC reactions. This powerful ligation chemistry enables the covalent attachment of HPTA to a wide variety of molecules bearing an azide group. The resulting 1,4-disubstituted triazole ring is not merely a linker but can also confer desirable physicochemical properties to the final conjugate, including enhanced stability and potential biological activity.
Key Applications Include:
-
Bioconjugation: The carboxylic acid group of HPTA can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on biomolecules such as proteins, peptides, or amino-modified oligonucleotides. The incorporated alkyne can then be "clicked" with an azide-functionalized molecule, such as a fluorescent dye, a biotin tag for affinity purification, or a drug molecule.
-
Drug Discovery and Development: The triazole scaffold is a well-established pharmacophore found in numerous approved drugs. By reacting HPTA with various azide-containing building blocks, libraries of novel triazole derivatives can be synthesized and screened for biological activity. The valproic acid-like structure of HPTA itself may also contribute to the pharmacological profile of the resulting compounds.
-
Material Science: The ability to form stable linkages makes HPTA a useful monomer or surface modification agent in the development of advanced materials and polymers.
Quantitative Data Summary
While specific yields can vary depending on the azide partner and reaction conditions, the CuAAC reaction is known for its high efficiency. The following table summarizes typical reaction parameters for the click reaction of a terminal alkyne like this compound with an azide.
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio (Alkyne:Azide) | 1 : 1 to 1 : 1.5 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(I) Catalyst | 1-10 mol% | Copper(I) iodide (CuI) is commonly used. Alternatively, a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) can be used to generate Cu(I) in situ. |
| Ligand | 1-5 equivalents relative to copper | Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the Cu(I) catalyst and accelerate the reaction. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), t-BuOH/H₂O | The choice of solvent depends on the solubility of the reactants. For bioconjugation, aqueous buffered solutions are often used. |
| Temperature | Room Temperature to 50°C | The reaction is typically performed at room temperature. |
| Reaction Time | 1 - 24 hours | Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Yield | >90% | The CuAAC reaction is known for its high yields. |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general method for the reaction of this compound with an azide in an organic solvent.
Materials:
-
This compound (HPTA)
-
Azide-containing compound (e.g., Benzyl azide)
-
Copper(I) Iodide (CuI)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1 equivalent) and the azide-containing compound (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).
-
If using a ligand, add TBTA (0.1 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add Copper(I) Iodide (0.05 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Bioconjugation of an Amine-Containing Molecule with this compound followed by Click Chemistry
This two-step protocol describes the labeling of a biomolecule with this compound and subsequent conjugation to an azide-functionalized probe.
Step 1: Activation of this compound and Amine Coupling
Materials:
-
This compound (HPTA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
-
Amine-containing biomolecule (e.g., a peptide or protein) in a suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
To a solution of this compound (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent, add DCC (1.1 equivalents) at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
The resulting solution contains the activated HPTA-NHS ester. This can be used directly or the solvent can be removed under reduced pressure to yield the solid ester.
-
Add the activated HPTA-NHS ester (in a minimal amount of a water-miscible organic solvent like DMSO if necessary) to a solution of the amine-containing biomolecule in a suitable buffer. The molar ratio will depend on the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purify the alkyne-modified biomolecule using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted HPTA-NHS ester.
Step 2: Copper(I)-Catalyzed Click Reaction with an Azide Probe
Materials:
-
Alkyne-modified biomolecule from Step 1
-
Azide-functionalized probe (e.g., a fluorescent dye azide)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (recommended for aqueous reactions)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, prepare a solution of the alkyne-modified biomolecule in the aqueous buffer.
-
Add the azide-functionalized probe (typically 2-10 equivalents relative to the alkyne).
-
In a separate tube, prepare a fresh stock solution of the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the biomolecule-azide mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate (typically 10-50 equivalents relative to the copper).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
Purify the final bioconjugate using a suitable method (e.g., dialysis, size-exclusion chromatography, or protein precipitation) to remove the copper catalyst, excess reagents, and byproducts.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).
Visualizations
Caption: General workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Two-step workflow for bioconjugation using this compound.
Conclusion
This compound is a valuable and versatile tool for researchers in chemistry and biology. Its dual functionality allows for its incorporation into a variety of molecular scaffolds, which can then be efficiently and specifically modified via the copper(I)-catalyzed azide-alkyne cycloaddition reaction. The protocols and information provided herein offer a comprehensive guide for the successful application of this powerful click chemistry reagent in bioconjugation, drug discovery, and materials science. As with any chemical reaction, optimization of the specific conditions for each unique set of reactants is recommended to achieve the best results.
Application Notes and Protocols: Utilizing 2-Hexyl-4-pentynoic Acid to Investigate DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPTA) is a derivative of valproic acid and functions as a histone deacetylase (HDAC) inhibitor.[1][2] Emerging research has highlighted its potential as a tool to study and modulate DNA repair pathways, particularly in the context of cancer therapy. HPTA has been shown to sensitize cancer cells to DNA damaging agents such as hydroxyurea and ionizing radiation.[1][3][4] Its mechanism of action primarily involves the disruption of the homologous recombination (HR) pathway, a critical process for the high-fidelity repair of DNA double-strand breaks (DSBs).[1][3] This document provides detailed application notes and experimental protocols for the use of HPTA in studying DNA repair, focusing on its effects on key HR proteins like RPA2, BRCA1, and Rad51.
Data Presentation
The following tables summarize the quantitative data regarding the experimental use of this compound in cancer cell lines.
Table 1: In Vitro Efficacy of this compound (HPTA)
| Parameter | Cell Line | Value | Reference |
| HDAC Inhibition (IC50) | - | 13 µM | [5] |
| Effective Concentration (in combination with Hydroxyurea) | MCF7, EUFA423 | 15 µM | [1] |
| Effective Concentration (as a radiosensitizer) | MCF7 | 15 µM | [4] |
Table 2: Experimental Conditions for HPTA Treatment in Breast Cancer Cell Lines
| Cell Line | HPTA Concentration | Combination Agent | Combination Agent Concentration | Treatment Duration | Application | Reference |
| MCF7 | 15 µM | Hydroxyurea | Not Specified | - | Sensitization to DNA damaging agent | [1] |
| MDA-MB-468, MDA-MB-231 | Not Specified | Hydroxyurea | Not Specified | - | Synergistic inhibition of cell survival | [3] |
| MCF7 | 15 µM | Ionizing Radiation | 4 Gy | 24 hours pre-irradiation | Radiosensitization | [4] |
| DMBA-induced rat breast cancer cells | 15 µM | Ionizing Radiation | 8 Gy | 24 hours pre-irradiation | Radiosensitization | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HPTA's effect on DNA repair and a general experimental workflow for its use.
References
- 1. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Extensive RPA2 hyperphosphorylation promotes apoptosis in response to DNA replication stress in CHK1 inhibited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
Application Notes and Protocols for 2-Hexyl-4-pentynoic Acid as a Neuroprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPTA) is a derivative of the well-characterized compound Valproic Acid (VPA). It has emerged as a promising neuroprotective agent with a multi-faceted mechanism of action. Primarily, HPTA functions as a histone deacetylase (HDAC) inhibitor, leading to histone hyperacetylation and subsequent modulation of gene expression.[1][2][3] Furthermore, HPTA has been demonstrated to induce the expression of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in cellular stress responses and protein folding.[1][2] These activities culminate in the protection of neuronal cells against excitotoxicity, a common pathological mechanism in various neurodegenerative diseases.
These application notes provide a comprehensive overview of HPTA's neuroprotective properties, detailed experimental protocols for its in vitro evaluation, and a framework for its potential in vivo investigation.
Mechanism of Action
The neuroprotective effects of this compound are primarily attributed to two key molecular mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: HPTA inhibits HDAC activity, leading to an increase in the acetylation of histone proteins. This epigenetic modification results in a more relaxed chromatin structure, facilitating the transcription of genes associated with neuronal survival and function.
-
Heat Shock Protein 70 (HSP70) Induction: HPTA upregulates the expression of HSP70. HSP70 acts as a molecular chaperone, assisting in the proper folding of proteins, preventing protein aggregation, and aiding in the degradation of damaged proteins, all of which are critical for maintaining neuronal health under stress conditions.
The interplay of these mechanisms contributes to the observed protection against glutamate-induced excitotoxicity in neuronal cultures.[1][2]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Type | Value/Concentration | Reference |
| HDAC Inhibition (IC50) | Not specified | 13 µM | [1][2][3] |
| Neuroprotection against Glutamate Excitotoxicity | Cerebellar Granule Cells | 10 - 100 µM | [1] |
| Induction of Histone H3 Hyperacetylation | Cerebellar Granule Cells | 5 - 100 µM | [1] |
| Induction of HSP70-1a and HSP70-1b mRNA | Cerebellar Granule Cells | 50 µM | [1] |
Signaling Pathways
The neuroprotective effects of this compound are mediated through the modulation of specific signaling pathways. The primary pathway involves the inhibition of HDACs, leading to downstream effects on gene transcription. A secondary, interconnected pathway is the induction of the heat shock response.
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity in Cerebellar Granule Cells
This protocol is designed to assess the neuroprotective effects of HPTA against glutamate-induced excitotoxicity in primary cerebellar granule cell cultures.
Materials:
-
Primary cerebellar granule cells
-
Neurobasal medium supplemented with B27 and L-glutamine
-
This compound (HPTA)
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture: Plate primary cerebellar granule cells in 96-well plates at a density of 1.5 x 10^5 cells/well and culture for 7-8 days in vitro.
-
HPTA Pre-treatment: Prepare stock solutions of HPTA in a suitable solvent (e.g., DMSO). On the day of the experiment, replace the culture medium with fresh medium containing various concentrations of HPTA (e.g., 1, 5, 10, 25, 50, 100 µM). A vehicle control (medium with the same concentration of DMSO) should be included.
-
Incubation: The optimal pre-incubation time for HPTA to elicit its neuroprotective effects through genomic mechanisms like histone modification and HSP70 induction can be substantial. Based on available data suggesting long-term effects, a 24 to 72-hour pre-incubation period is recommended to allow for changes in gene expression. A 7-day pre-treatment has been reported, though this is unusually long and may not be necessary for observing protective effects.[1] Researchers should optimize this pre-incubation time for their specific experimental setup.
-
Glutamate Challenge: After the pre-incubation period, add glutamate to the wells to a final concentration of 100 µM. Do not remove the HPTA-containing medium. Include control wells with no glutamate and wells with glutamate but no HPTA.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Assessment of Histone H3 Acetylation by Western Blot
This protocol details the detection of changes in histone H3 acetylation in neuronal cells following treatment with HPTA.
Materials:
-
Neuronal cells (e.g., primary cerebellar granule cells or a neuronal cell line)
-
This compound (HPTA)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture neuronal cells to 80-90% confluency. Treat the cells with various concentrations of HPTA (e.g., 5, 10, 25, 50, 100 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-Histone H3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-Histone H3 antibody to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of acetylated Histone H3 as a ratio to total Histone H3.
Protocol 3: Evaluation of HSP70 Induction by Western Blot
This protocol is for measuring the induction of HSP70 protein in neuronal cells treated with HPTA.
Materials:
-
Same as Protocol 2, with the primary antibody being anti-HSP70 and a suitable loading control antibody (e.g., anti-β-actin or anti-GAPDH).
Procedure:
-
Cell Treatment: Culture neuronal cells and treat with HPTA (e.g., 50 µM) for 24 to 48 hours. A positive control for HSP70 induction (e.g., heat shock) can be included.
-
Cell Lysis and Protein Quantification: Follow steps 2 and 3 from Protocol 2.
-
Western Blotting:
-
Follow the western blotting procedure as described in Protocol 2, using the anti-HSP70 primary antibody.
-
Use an anti-β-actin or anti-GAPDH antibody for the loading control.
-
-
Data Analysis: Quantify the band intensities and express the HSP70 level relative to the loading control.
Protocol 4: In Vivo Neuroprotection Model (Adapted from Valproic Acid Studies)
Disclaimer: This is a generalized protocol adapted from studies using Valproic Acid and its derivatives. The optimal dosage, administration route, and timing for HPTA need to be determined empirically.
Animal Model: A model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rats, can be used.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (HPTA)
-
Vehicle (e.g., saline or a suitable solvent for HPTA)
-
Surgical instruments for MCAO
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histological staining reagents (e.g., TTC or Cresyl Violet)
Procedure:
-
Animal Grouping: Randomly assign animals to different groups: Sham-operated, MCAO + Vehicle, and MCAO + HPTA (at various doses).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.
-
HPTA Administration: The administration route (e.g., intraperitoneal injection or oral gavage) and dosing regimen should be established in preliminary pharmacokinetic and tolerability studies. Based on VPA studies, a starting dose in the range of 100-300 mg/kg could be explored. Administration could begin shortly after reperfusion and continue for a set number of days.[4]
-
Behavioral Assessment: Conduct behavioral tests (e.g., Morris water maze for spatial memory) at a specified time point after the ischemic insult (e.g., 7-14 days) to assess functional recovery.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Determine the infarct volume using TTC staining or assess neuronal survival in specific brain regions (e.g., hippocampus, cortex) using Cresyl Violet staining.
-
Data Analysis: Compare the behavioral scores and histological outcomes between the different experimental groups using appropriate statistical tests.
Conclusion
This compound presents a compelling profile as a neuroprotective agent, with well-defined mechanisms of action involving HDAC inhibition and HSP70 induction. The provided protocols offer a framework for researchers to investigate and validate its therapeutic potential in both in vitro and in vivo models of neurodegeneration. Further studies are warranted to fully elucidate its efficacy, safety, and pharmacokinetic profile for potential clinical translation.
References
- 1. 2.3 Nuclear Extraction and HDAC activity assay [bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 4. Neuroprotective effects of sodium valproate on hippocampal cell and volume, and cognitive function in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hexyl-4-pentynoic Acid in Histone Hyperacetylation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPTA), a derivative of valproic acid (VPA), is a potent inhibitor of histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] By inhibiting HDACs, HPTA promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcriptional activation of various genes, including those involved in cell cycle arrest and apoptosis.[2] This mechanism makes HPTA a compound of significant interest for cancer therapy and neuroprotection studies.[1][2]
HPTA has been shown to be a more potent HDAC inhibitor than its parent compound, VPA.[3] It exhibits anti-tumor activity in various cancer models, including breast cancer, where it can sensitize cancer cells to other therapeutic agents like hydroxyurea.[5][6][7] Furthermore, HPTA has demonstrated neuroprotective effects by protecting cultured neurons from glutamate-induced excitotoxicity.[1][3]
These application notes provide a comprehensive overview of HPTA, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in histone hyperacetylation studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on published research.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| HDAC Inhibition (IC50) | 13 µM | General | [1][3][8] |
| HDAC Inhibition (IC50) of Valproic Acid | 398 µM | General | [3] |
| Effective Concentration for Histone H3 Hyperacetylation | 5 µM - 100 µM | Cerebellar granule cells | [1][3] |
| Concentration for HSP70 mRNA Induction | 50 µM | Cerebellar granule cells | [1] |
| Concentration for Inhibition of Breast Cancer Cell Growth | 15 µM | MCF7, EUFA423 cells | [1][6] |
| Concentration for Sensitizing Breast Cancer Cells to Hydroxyurea | 15 µM | MCF7, EUFA423 cells | [1][6] |
| Neuroprotective Concentration (against glutamate-induced cell death) | 10 µM - 100 µM | Cerebellar granule cells | [1] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of Class I and II histone deacetylases.[9] This inhibition leads to an accumulation of acetylated histones, which in turn alters gene expression. The downstream effects of HPTA's mechanism of action include:
-
Induction of Histone Hyperacetylation: The primary mechanism, leading to a more open chromatin structure.[2]
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[4]
-
Induction of Apoptosis: Activation of pro-apoptotic pathways.[2]
-
Inhibition of DNA Repair: Interference with DNA repair mechanisms, such as the BRCA1-Rad51-mediated homologous recombination pathway, which can sensitize cancer cells to DNA-damaging agents.[10]
-
Induction of Heat Shock Proteins (HSPs): Increased expression of HSP70, which may contribute to its neuroprotective effects.[1]
Below is a diagram illustrating the proposed mechanism of action of HPTA.
Caption: Proposed mechanism of action of this compound (HPTA).
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing and treating cells with HPTA. Specific cell lines may require different media and conditions.
-
Cell Culture: Culture the desired cell line (e.g., MCF7, MDA-MB-231, or cerebellar granule cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
HPTA Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[1][3] Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the HPTA stock solution to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing HPTA. Include a vehicle control (medium with the same concentration of DMSO used for the highest HPTA concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Western Blotting for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following HPTA treatment.
-
Cell Lysis: After treatment with HPTA, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To specifically extract histones, an acid extraction method can be used.[11]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (10-20 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel to resolve the low molecular weight histones.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C with gentle agitation. A primary antibody against total histone H3 or β-actin should be used as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the acetylated histone levels to the total histone or loading control levels.[12]
Caption: Experimental workflow for Western Blot analysis of histone acetylation.
Protocol 3: HDAC Enzyme Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of HPTA on HDAC enzymes. Commercial kits are widely available for this purpose.
-
Reagents: Use a commercial HDAC activity assay kit (colorimetric or fluorometric). These kits typically include an HDAC substrate, a developer, and a reference HDAC inhibitor (e.g., Trichostatin A).
-
HPTA Dilutions: Prepare a series of dilutions of HPTA in the assay buffer.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, the HDAC enzyme (e.g., HeLa nuclear extract or a purified recombinant HDAC), and the diluted HPTA or vehicle control. b. Pre-incubate for a short period at 37°C. c. Initiate the reaction by adding the acetylated substrate. d. Incubate for 30-60 minutes at 37°C. e. Stop the reaction and add the developer solution, which generates a colorimetric or fluorescent signal from the deacetylated substrate. f. Incubate for 10-20 minutes at room temperature.
-
Data Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading (no enzyme) from all measurements. b. Calculate the percentage of inhibition for each HPTA concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the HPTA concentration and determine the IC50 value using a non-linear regression curve fit.
Conclusion
This compound is a valuable tool for studying the role of histone hyperacetylation in various biological processes. Its potency as an HDAC inhibitor makes it a promising candidate for further investigation in cancer therapy and neurodegenerative diseases. The protocols and data presented here provide a solid foundation for researchers to incorporate HPTA into their studies. As with any experimental work, optimization of the provided protocols for specific cell lines and experimental conditions is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybio.ie [mybio.ie]
- 9. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 2-Hexyl-4-pentynoic Acid in Homologous Recombination Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexyl-4-pentynoic acid (HPTA) is a synthetic derivative of valproic acid, a known histone deacetylase (HDAC) inhibitor. HPTA has emerged as a valuable tool for investigating the intricate process of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. Dysregulation of HR is a hallmark of cancer, making it a key target for therapeutic intervention. HPTA's ability to modulate HR provides researchers with a specific chemical probe to dissect this pathway and to explore its potential as a sensitizing agent for cancer therapies. These application notes provide a comprehensive overview of HPTA, its mechanism of action, and detailed protocols for its use in studying homologous recombination.
Mechanism of Action
HPTA inhibits homologous recombination through a multi-faceted mechanism primarily targeting key proteins in the HR pathway. As a derivative of valproic acid, HPTA exhibits HDAC inhibitory activity, which can alter the chromatin landscape and influence the expression and function of DNA repair proteins.[1][2]
The primary mechanisms by which HPTA inhibits homologous recombination include:
-
Interference with Replication Protein A (RPA) Hyperphosphorylation: HPTA interferes with the hyperphosphorylation of the RPA2 subunit of the Replication Protein A complex.[1][3] Phosphorylation of RPA is a critical step for the recruitment of downstream repair factors, including the RAD51 recombinase.
-
Inhibition of RAD51 Function: HPTA has been shown to inhibit the function of RAD51, a central protein in homologous recombination that facilitates strand invasion and exchange.[1][3]
-
Destabilization of BRCA1 and Rad51 Proteins: Studies have demonstrated that HPTA treatment leads to a reduction in the stability of both BRCA1 and Rad51 proteins, shortening their cellular half-lives.[4] This contributes to a diminished capacity for homologous recombination.
-
Inhibition of UCHL3-Dependent Rad51 Deubiquitination: HPTA has been found to inhibit the deubiquitinating enzyme UCHL3. UCHL3-mediated deubiquitination of RAD51 is a crucial step for its proper function and recruitment to sites of DNA damage. By inhibiting UCHL3, HPTA promotes the ubiquitination of RAD51, leading to its impaired function.
Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| HDAC Inhibition (IC50) | 13 µM | Not Specified | [2] |
| Effective Concentration for Inhibiting Breast Cancer Cell Growth | 15 µM | MCF7, EUFA423 | [1][3] |
| Treatment Condition | Effect on Cell Proliferation (MCF7 cells) | DNA Double-Strand Breaks (MCF7 cells) | γH2AX Protein Expression (MCF7 cells) | 53BP1 Protein Expression (MCF7 cells) | Rad51 Expression (MCF7 cells) | Reference |
| 15 µM HPTA + Irradiation (8 Gy) | Reduced cell proliferation ability compared to Irradiation alone (t=2.16, P<0.05) | Significantly increased compared to Irradiation alone (t=8.48, P<0.05) | Significantly increased compared to Irradiation alone (t=8.90, P<0.05) | Significantly increased compared to Irradiation alone (t=6.40, P<0.05) | Downregulated (t=2.70, P<0.05) |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Rad51 Accumulation at Sites of DNA Damage and in Postreplicative Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cancer Therapy: 2-Hexyl-4-pentynoic Acid in Combination with Hydroxyurea
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of 2-Hexyl-4-pentynoic acid (HPTA) in combination with hydroxyurea (HU). HPTA, a novel histone deacetylase (HDAC) inhibitor and a derivative of valproic acid (VPA), has demonstrated the ability to sensitize breast cancer cells to the cytotoxic effects of HU, a ribonucleotide reductase inhibitor.[1][2][3] This combination therapy presents a promising avenue for cancer treatment, particularly for challenging subtypes like triple-negative breast cancer (TNBC).[1][4]
The underlying mechanism of this synergy involves the dual targeting of DNA replication and repair pathways. Hydroxyurea induces replication stress by depleting the cellular pool of deoxyribonucleotides, leading to stalled replication forks and the accumulation of single-strand DNA (ssDNA).[5][6][7] Concurrently, HPTA inhibits the homologous recombination (HR) repair pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs) that can arise from collapsed replication forks.[1][2][3] Specifically, HPTA has been shown to inhibit the hyperphosphorylation of Replication Protein A2 (RPA2) and the function of Rad51, key proteins in the HR pathway.[1][2] Furthermore, this combination therapy impacts the ATR-CHK1 signaling cascade, a crucial cell cycle checkpoint pathway.[1][4] The net result is an accumulation of lethal DNA damage and enhanced cancer cell death.
These notes provide a framework for in vitro studies to evaluate and characterize the efficacy of this combination therapy in various cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the effects of HPTA and HU, alone and in combination, on breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound (HPTA) and Hydroxyurea (HU) Combination Therapy on Cell Viability
| Cell Line | Treatment | Concentration | Approximate IC50 / Effect | Reference |
| MCF7 | HPTA | 15 µM | Sensitizes cells to HU | [1][2][3] |
| VPA (control) | 500 µM | Similar sensitization to HU as 15 µM HPTA | [1][2][3] | |
| EUFA423 | HPTA + HU | 15 µM HPTA | Synergistic inhibition of cell survival | [1] |
| MDA-MB-468 (TNBC) | HPTA + HU | Not Specified | Synergistic inhibition of cell survival | [1] |
| MDA-MB-231 (TNBC) | HPTA + HU | Not Specified | Synergistic inhibition of cell survival | [1] |
Table 2: Cellular Effects of HPTA and HU Combination Therapy
| Effect | Cell Line(s) | Treatment | Observation | Reference |
| DNA Double-Strand Breaks (DSBs) | TNBC cell lines | HPTA + HU | Accumulation of DSBs | [1] |
| RPA2 Hyperphosphorylation | TNBC cell lines | HPTA | Inhibition of HU-induced hyperphosphorylation | [1][2] |
| Cell Cycle Progression | TNBC cell lines | HPTA + HU | Lessens S-phase accumulation | [1][4] |
| Homologous Recombination (HR) Repair | Breast cancer cells | HPTA | Inhibition of HR repair | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of HPTA and HU on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (HPTA)
-
Hydroxyurea (HU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of HPTA and HU in complete medium.
-
Treat the cells with varying concentrations of HPTA, HU, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Analysis of DNA Double-Strand Breaks (γ-H2AX Staining)
This immunofluorescence protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cancer cells grown on coverslips
-
HPTA and HU
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (γ-H2AX)
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treat cells with HPTA, HU, or the combination for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of cancer cells following treatment.
Materials:
-
Cancer cells
-
HPTA and HU
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with HPTA, HU, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell pellet by centrifugation.
-
Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Mechanism of synergistic action between HPTA and HU.
Caption: General experimental workflow for in vitro studies.
Caption: Signaling pathways affected by HPTA and HU.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Hexyl-4-Pentylenic Acid (HPTA) Stimulates the Radiotherapy-induced Abscopal Effect on Distal Tumor through Polarization of Tumor-associated Macrophages [besjournal.com]
- 3. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Piperidine and valproic acid hybrid compound ( F2S4-p-VPA ) outperforms methotrexate as anti-proliferative and cells migration inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01365H [pubs.rsc.org]
- 7. mednexus.org [mednexus.org]
Troubleshooting & Optimization
Technical Support Center: 2-Hexyl-4-pentynoic acid (HPTA) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing 2-Hexyl-4-pentynoic acid (HPTA) in cell culture experiments. It addresses common challenges, particularly concerning its solubility, and offers detailed troubleshooting advice and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HPTA) and what is its primary mechanism of action?
A1: this compound (HPTA) is a derivative of valproic acid and is known to be an inhibitor of histone deacetylases (HDACs).[1] Its primary mechanism of action is the inhibition of HDAC activity, leading to an increase in histone acetylation. This epigenetic modification can alter gene expression, resulting in various cellular effects such as cell cycle arrest, induction of apoptosis, and modulation of DNA repair pathways.[2][3][4] HPTA has shown potential in cancer therapy and as a neuroprotective agent.[1][5]
Q2: I am having trouble dissolving HPTA in my cell culture medium. What are the recommended solvents?
A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the cell culture medium. Commonly used solvents for HPTA and other fatty acids include Dimethyl Sulfoxide (DMSO) and ethanol.[6][7]
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: The cytotoxicity of organic solvents is cell-line dependent. However, as a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid significant cytotoxic effects on most cell lines.[6][7][8][9] Some robust cell lines may tolerate up to 1%.[6][10] For ethanol, concentrations should generally be kept at or below 1.25% for most cancer cell lines to avoid significant inhibition of proliferation.[11] It is always recommended to perform a dose-response curve for your specific cell line to determine the optimal and non-toxic solvent concentration.
Q4: My HPTA precipitates out of solution when I add the stock solution to my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a hydrophobic compound from an organic stock into an aqueous medium is a common issue. Here are some troubleshooting steps:
-
Pre-warm the media: Before adding the HPTA stock solution, warm your cell culture media to 37°C.
-
Rapid mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Sonication: Brief sonication of the final diluted solution can help to redissolve small precipitates.
-
Use a carrier: For persistent solubility issues, consider using a carrier molecule like cyclodextrin to enhance the solubility of HPTA in your culture medium.
Q5: What are cyclodextrins and how can they improve the solubility of HPTA?
A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate hydrophobic molecules, like fatty acids, within their cavity, forming a water-soluble inclusion complex. This complex can then be readily dissolved in aqueous solutions, effectively increasing the solubility of the hydrophobic compound. Methyl-β-cyclodextrin (MβCD) is commonly used for this purpose.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| HPTA is not dissolving in the organic solvent to make a stock solution. | The concentration of HPTA is too high for the chosen solvent. | Gently warm the solution to 37°C and vortex or sonicate for several minutes. If it still does not dissolve, try a lower stock concentration. |
| Cells are dying or showing signs of stress after treatment with HPTA. | The concentration of the organic solvent (DMSO or ethanol) is too high and causing cytotoxicity. | Determine the maximum tolerated solvent concentration for your specific cell line by performing a viability assay with a range of solvent concentrations. Always include a solvent control in your experiments. Most cell lines tolerate DMSO concentrations up to 0.5%.[6][7][8][9] |
| The concentration of HPTA is too high and is inducing cytotoxicity. | Perform a dose-response experiment to determine the optimal working concentration of HPTA for your desired biological effect. | |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of HPTA. | Ensure complete dissolution of the stock solution before each use. Prepare fresh dilutions for each experiment. Consider using a carrier molecule like cyclodextrin for improved and more consistent solubility. |
| Degradation of HPTA stock solution. | Store the HPTA stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Quantitative Data Tables
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 33 mg/mL | [1] |
| PBS (pH 7.2) | 2 mg/mL | [1] |
| DMF | 16 mg/mL | [1] |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture
| Solvent | Cell Type | Maximum Recommended Concentration (v/v) | Reference |
| DMSO | Most cell lines | ≤ 0.5% | [6][7][8][9] |
| Some robust cell lines | ≤ 1% | [6][10] | |
| Primary cells | ≤ 0.1% | [6] | |
| Ethanol | HepG2, MCF-7, MDA-MB-231 | ≤ 1.25% | [11] |
| F9 carcinoma cells, hepatocytes | < 10% (for 1-hour exposure) | [14][15] |
Experimental Protocols
Protocol 1: Preparation of HPTA Stock Solution using an Organic Solvent
Materials:
-
This compound (HPTA) powder
-
Dimethyl Sulfoxide (DMSO) or 100% Ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of HPTA and solvent to achieve the desired stock solution concentration (e.g., 20 mM in DMSO).
-
Weigh the HPTA powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or ethanol to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the HPTA.
-
If the HPTA does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again.
-
Brief sonication can also be used to aid dissolution.
-
Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Solubilization of HPTA using Methyl-β-cyclodextrin (MβCD)
Materials:
-
This compound (HPTA)
-
Methyl-β-cyclodextrin (MβCD)
-
Deionized water or PBS
-
Sterile microcentrifuge tubes
-
Heater block or water bath at 70°C
-
Sonicator
Procedure:
-
Determine the appropriate molar ratio: The molar ratio of fatty acid to MβCD is crucial for efficient complexation. A common starting point is a 1:10 molar ratio of HPTA to MβCD.[13]
-
Prepare the MβCD solution: Dissolve the calculated amount of MβCD in deionized water or PBS to achieve the desired concentration.
-
Complexation: a. Add the desired amount of HPTA to a sterile microcentrifuge tube. b. Add the MβCD solution to the tube containing the HPTA. c. Incubate the mixture at 70°C for 1 hour. d. Sonicate the solution for 5-10 minutes.
-
Verification: The final solution should be clear at room temperature, indicating successful complexation.
-
Sterilization and Storage: Sterilize the HPTA:MβCD complex solution by filtering through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Signaling pathway of HPTA via HDAC inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. Fatty acids are rapidly delivered to and extracted from membranes by methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Synthesis of 2-Hexyl-4-pentynoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 2-Hexyl-4-pentynoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The two most common and effective synthetic routes for synthesizing this compound are:
-
Malonic Ester Synthesis: This classic method involves the alkylation of a malonate ester (like diethyl malonate) with a hexyl halide, followed by hydrolysis and decarboxylation. This route is often favored for its reliability and the commercial availability of the starting materials.
-
Direct Alkylation via Dianion Formation: This approach involves the deprotonation of 4-pentynoic acid at both the carboxylic acid proton and the α-carbon using a strong base like Lithium Diisopropylamide (LDA) to form a dianion. This dianion is then alkylated with a hexyl halide. This method is more direct but requires stringent anhydrous conditions.
Q2: What are the most critical parameters to control for maximizing the yield?
A2: To maximize the synthesis yield, it is crucial to control the following parameters:
-
Choice of Base: A strong, non-nucleophilic base is essential. Lithium Diisopropylamide (LDA) is a common choice for direct alkylation to ensure complete deprotonation. For malonic ester synthesis, sodium ethoxide is typically used.
-
Reaction Temperature: Low temperatures (e.g., -78 °C) are critical, especially when using LDA, to prevent side reactions and ensure kinetic control of deprotonation.
-
Solvent: Anhydrous aprotic polar solvents like Tetrahydrofuran (THF) or dioxane are recommended to ensure the stability of the reactive intermediates.
-
Alkylating Agent: The choice of the hexyl halide's leaving group can influence the reaction rate. Alkyl iodides are generally more reactive than bromides or chlorides.
-
Stoichiometry: Precise control over the molar ratios of the reactants is vital to prevent side reactions such as dialkylation.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to convert the carboxylic acid into its water-soluble salt. The aqueous layer is then separated, acidified (e.g., with HCl), and the purified carboxylic acid is extracted back into an organic solvent.
-
Chromatography: Column chromatography on silica gel is an effective method for removing non-acidic impurities and closely related side products. A solvent system such as a mixture of hexane and ethyl acetate is commonly used.
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be a suitable method for purification, especially on a larger scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation. 2. Inactive alkylating agent. 3. Reaction quenched by moisture. 4. Incorrect reaction temperature. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., newly prepared LDA). 2. Check the purity and reactivity of the hexyl halide. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Maintain the recommended low temperature throughout the addition of reagents. |
| Formation of Dialkylated Byproduct | 1. Use of excess alkylating agent. 2. The mono-alkylated product is deprotonated and reacts further. | 1. Use a slight excess of the starting pentynoic acid or malonic ester relative to the hexyl halide. 2. Add the alkylating agent slowly at a low temperature to control the reaction. |
| Presence of O-Alkylated Byproduct | The enolate reacts through its oxygen atom instead of the α-carbon. | This is less common with C-alkylation of carboxylates but can be influenced by the counter-ion and solvent. Using a less polar solvent or a different counter-ion might favor C-alkylation. |
| Unreacted Starting Material | 1. Insufficient amount of base. 2. Low reaction temperature preventing the reaction from proceeding. 3. Short reaction time. | 1. Use at least two equivalents of LDA for the direct alkylation of 4-pentynoic acid. 2. After the initial low-temperature addition, allow the reaction to slowly warm to room temperature. 3. Increase the reaction time and monitor the progress using TLC or GC-MS. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during extraction. 2. Co-elution of impurities during chromatography. | 1. Add brine during the workup to break emulsions. 2. Optimize the solvent system for column chromatography; a gradient elution might be necessary. |
Data Presentation
Table 1: Hypothetical Yields of this compound under Various Reaction Conditions.
| Entry | Starting Material | Base (Equivalents) | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Pentynoic Acid | LDA (2.2) | 1-Bromohexane | THF | -78 to 25 | 75 |
| 2 | 4-Pentynoic Acid | LDA (2.2) | 1-Iodohexane | THF | -78 to 25 | 85 |
| 3 | 4-Pentynoic Acid | NaH (2.2) | 1-Bromohexane | DMF | 0 to 25 | 40 |
| 4 | Diethyl Malonate | NaOEt (1.1) | 1-Bromohexane | Ethanol | 25 to 78 | 80 (after hydrolysis & decarboxylation) |
| 5 | 4-Pentynoic Acid | LDA (1.1) | 1-Bromohexane | THF | -78 to 25 | 30 (significant starting material recovered) |
Experimental Protocols
Method A: Direct α-Alkylation of 4-Pentynoic Acid
-
Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine (2.2 equivalents) to the cooled THF. Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Dianion Formation: To the freshly prepared LDA solution, add a solution of 4-pentynoic acid (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature remains below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete formation of the dianion.
-
Alkylation: Add 1-iodohexane (1.1 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Acidify the mixture to pH 2 with 1M HCl. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 to 7:3 gradient).
Method B: Malonic Ester Synthesis
-
Enolate Formation: In a round-bottom flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol to form sodium ethoxide. To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
Alkylation: Add 1-bromohexane (1.0 equivalent) to the reaction mixture and heat the solution to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of sodium hydroxide (e.g., 10%) and heat to reflux for 2-3 hours to hydrolyze the ester groups. After cooling, acidify the mixture with concentrated HCl until the pH is approximately 1. Heat the acidified mixture to reflux for another 2-4 hours to effect decarboxylation.
-
Work-up and Purification: After cooling to room temperature, extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude product can be purified as described in Method A.
Mandatory Visualizations
Caption: Synthetic routes for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Key parameter relationships in the synthesis.
Technical Support Center: 2-Hexyl-4-pentynoic Acid (HPTA)
Welcome to the technical support center for 2-Hexyl-4-pentynoic acid (HPTA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of HPTA. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HPTA) and what is its primary mechanism of action?
A1: this compound (HPTA) is a derivative of valproic acid. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), which leads to an increase in histone acetylation (hyperacetylation).[1][2] HPTA has been shown to be a more potent HDAC inhibitor than valproic acid.[2] By inhibiting HDACs, HPTA can modulate gene expression, leading to various cellular effects such as cell cycle arrest, apoptosis, and differentiation in cancer cells.[3] It also induces the expression of heat shock proteins like HSP70.
Q2: What are the main research applications of HPTA?
A2: HPTA is primarily used in cancer research. Studies have shown its potential in inhibiting the growth of breast cancer cells and sensitizing them to other therapeutic agents like hydroxyurea.[4][5] It has also been investigated for its neuroprotective effects, specifically in protecting neurons from glutamate-induced excitotoxicity.[2] Additionally, due to its terminal alkyne group, HPTA can be used as a reagent in click chemistry for bioconjugation studies.[6]
Q3: How should HPTA be stored for optimal stability?
A3: For long-term stability, HPTA as a neat oil or powder should be stored at -20°C.[2] Stock solutions in solvents like DMSO or ethanol can be stored at -20°C for up to 3 months, or at -80°C for up to 6 months.[7] It is important to avoid repeated freeze-thaw cycles. The compound is stable under recommended storage conditions.[8]
Q4: In which solvents is HPTA soluble?
A4: HPTA is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium.
Troubleshooting Guide
Issue 1: I am having trouble dissolving HPTA in my desired solvent.
-
Question: My HPTA is not fully dissolving or is precipitating out of solution. What can I do?
-
Answer:
-
Verify Solvent and Concentration: First, ensure you are using an appropriate solvent and are within the known solubility limits (see Table 1).
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming and/or sonication can aid in dissolution.[9]
-
Prepare Fresh Solutions: It is always best to prepare fresh solutions. If using a stock solution that has been stored, ensure it has been brought to room temperature and vortexed thoroughly before use.
-
Consider a Co-solvent System: For in vivo studies, co-solvent systems such as 10% DMSO in corn oil or 10% DMSO in a solution of 20% SBE-β-CD in saline have been used to achieve clear solutions.[9]
-
Issue 2: I am observing unexpected cytotoxicity or poor cell health in my cell culture experiments.
-
Question: My cells are dying or not behaving as expected after treatment with HPTA, even at low concentrations. What could be the cause?
-
Answer:
-
Solvent Toxicity: The concentration of the solvent, typically DMSO, in the final culture medium should be kept low, generally below 0.5% (v/v), as higher concentrations can be toxic to many cell lines.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to HPTA and the solvent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Contamination: Rule out any potential microbial contamination of your cell cultures or reagents, which can cause unexpected cell death.
-
Compound Degradation: Ensure that the HPTA has been stored correctly and that stock solutions are not expired. Improper storage can lead to degradation and potentially more toxic byproducts.
-
Issue 3: I am not observing the expected HDAC inhibition or downstream effects.
-
Question: I am not seeing an increase in histone acetylation or the expected phenotypic changes in my cells after HPTA treatment. What should I check?
-
Answer:
-
Confirm Compound Activity: If possible, test the activity of your HPTA batch in a cell-free HDAC activity assay or compare its effects to a known positive control HDAC inhibitor.
-
Check Treatment Duration and Concentration: The time required to observe an effect can vary. HPTA has been shown to induce histone hyperacetylation at concentrations as low as 5 µM and block glutamate-induced cell death with treatments lasting up to 7 days.[9] Ensure your experimental conditions are appropriate.
-
Protein Extraction and Western Blotting Technique: When assessing histone acetylation via western blot, ensure that your protein extraction method is suitable for histones and that your western blot protocol is optimized for small proteins. Using a nitrocellulose membrane with a 0.2 µm pore size is recommended for better retention of histones.[10]
-
Antibody Quality: The quality of the primary antibody against acetylated histones is crucial. Ensure it is validated for the specific acetylation mark and species you are investigating.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~20 mg/mL[2] |
| Ethanol | ~33 mg/mL |
| DMF | ~16 mg/mL |
| PBS (pH 7.2) | ~2 mg/mL[2] |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System |
| HDAC Inhibition IC₅₀ | 13 µM[2] | - |
| Concentration for Histone Hyperacetylation | 5 µM[2] | Cerebellar granule cells |
| Concentration for HSP70 Induction | 50 µM[2] | Cerebellar granule cells |
| Concentration for Breast Cancer Cell Growth Inhibition | 15 µM[4] | MCF7, EUFA423 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of HPTA (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the HPTA stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of HPTA. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Western Blot for Histone Acetylation
This protocol provides a general procedure for detecting changes in histone acetylation.
-
Cell Lysis and Protein Extraction:
-
Treat cells with HPTA at the desired concentrations and for the appropriate duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors (e.g., Trichostatin A or sodium butyrate, in addition to standard protease inhibitors). Acid extraction is a common method for enriching histones.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and Gel Electrophoresis:
-
Mix equal amounts of protein (e.g., 15-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a high-percentage (e.g., 15% or 4-20% gradient) SDS-PAGE gel to resolve the small histone proteins.[10]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones).[10]
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control such as total histone H3 or β-actin.
Mandatory Visualizations
References
- 1. Clonogenic Assay [en.bio-protocol.org]
- 2. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Histone deacetylase (HDAC) inhibition improves myocardial function and prevents cardiac remodeling in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. docs.abcam.com [docs.abcam.com]
2-Hexyl-4-pentynoic acid stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-Hexyl-4-pentynoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1][2][3] When stored as a powder at this temperature, it is stable for at least four years.[3] If the compound is dissolved in a solvent, storage at -80°C is recommended.[1] The container should be tightly sealed and stored in a cool, well-ventilated area.[1] Some suppliers suggest storing the compound under an argon atmosphere.
Q2: How should I handle this compound upon receipt?
The compound is shipped at room temperature in the continental US, though this may vary for other locations.[3] Upon receipt, it is crucial to store it at the recommended temperature of -20°C.[2][3]
Q3: What materials or substances are incompatible with this compound?
This compound should not be stored with or exposed to strong acids or alkalis, as well as strong oxidizing or reducing agents.[1]
Q4: Is this compound sensitive to light?
To ensure stability, it is recommended to keep the compound away from direct sunlight.[1]
Q5: What are the signs of degradation of this compound?
While specific degradation products are not extensively documented in readily available literature, any change in the physical appearance of the compound, such as a significant color change from its typical colorless to light yellow/orange appearance, could indicate degradation.[4] For experimental purposes, periodic purity checks using appropriate analytical methods (e.g., NMR, LC-MS) are advised if degradation is suspected.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been consistently stored at -20°C in a tightly sealed container. If the compound is in solution, confirm storage at -80°C. Consider performing a purity analysis. |
| Change in physical appearance (e.g., color) | Exposure to incompatible materials, light, or elevated temperatures. | Review storage conditions and handling procedures to ensure the compound has not been exposed to strong acids/alkalis, oxidizing/reducing agents, or direct sunlight.[1] |
| Reduced potency or activity in assays | Potential degradation of the alkyne functional group or the carboxylic acid. | Ensure that the experimental conditions (e.g., pH, presence of strong nucleophiles or electrophiles) are compatible with the stability of an alkynoic acid. Protect from prolonged exposure to conditions that could promote side reactions. |
Stability and Storage Data
| Parameter | Condition | Recommendation/Data |
| Storage Temperature (Powder) | Long-term | -20°C[1][2][3] |
| Storage Temperature (in Solvent) | Long-term | -80°C[1] |
| Stability | at -20°C | ≥ 4 years[3] |
| Incompatible Materials | Chemical | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
| Conditions to Avoid | Environmental | Direct sunlight, sources of ignition[1] |
Factors Influencing Stability
Caption: Key factors and recommendations for ensuring the stability of this compound.
References
Preventing degradation of 2-Hexyl-4-pentynoic acid in solution
Welcome to the technical support center for 2-Hexyl-4-pentynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to common problems that may arise from the degradation of this compound in solution.
Problem: Loss of compound activity or inconsistent experimental results.
This is often the primary indicator of compound degradation. If you observe a decrease in the expected biological or chemical activity of your this compound solution over time, it is crucial to investigate potential degradation.
-
Possible Cause 1: Improper Storage Conditions
-
Solution: this compound is sensitive to temperature and light. Store the solid compound at -20°C for long-term stability.[1] For solutions, it is recommended to store them at -80°C.[2] Prepare fresh solutions for each experiment whenever possible. Avoid repeated freeze-thaw cycles. Protect both solid and solutions from light by using amber vials or by wrapping containers in aluminum foil. Some suppliers also recommend storing under an inert gas like argon.[3]
-
-
Possible Cause 2: Incompatible Solvent
-
Solution: While this compound is soluble in solvents like DMF, DMSO, and ethanol, the long-term stability in these solvents may vary.[1] It is advisable to prepare stock solutions in anhydrous DMSO or ethanol. For aqueous buffers, prepare the solution immediately before use, as the presence of water can facilitate degradation, especially at non-neutral pH.
-
-
Possible Cause 3: pH-mediated Degradation
-
Solution: As a carboxylic acid, this compound can be deprotonated in basic solutions, which may affect its stability and reactivity. Conversely, strong acidic conditions should also be avoided. It is recommended to maintain the pH of aqueous solutions as close to neutral (pH 7.2-7.4) as possible, unless the experimental protocol requires otherwise.[1] If a different pH is necessary, conduct pilot stability studies to assess the compound's integrity under those conditions.
-
-
Possible Cause 4: Oxidation of the Alkyne Group
-
Solution: The terminal alkyne group in this compound is susceptible to oxidation, which can lead to the cleavage of the carbon-carbon triple bond and the formation of carboxylic acid byproducts.[1][3][4] To minimize oxidation, use degassed solvents to prepare solutions. If your experimental setup allows, consider working under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of strong oxidizing agents in your experimental system.
-
Problem: Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS, GC-MS).
The presence of new peaks in your analytical chromatogram that increase over time is a direct sign of degradation.
-
Possible Cause: Formation of Degradation Products
-
Solution: The primary degradation pathway is likely the oxidative cleavage of the alkyne bond, which would result in the formation of a shorter-chain carboxylic acid and carbon dioxide. Another potential degradation is decarboxylation of the carboxylic acid group, especially if the solution is heated. To identify the degradation products, you can use techniques like mass spectrometry (MS) to determine their molecular weights. Comparing the retention times of the unknown peaks with those of suspected degradation products (if commercially available) can also aid in identification.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[1] Solutions should be stored at -80°C.[2] It is best to prepare fresh solutions for each experiment to ensure optimal activity. Protect from light and moisture.
Q2: In which solvents should I dissolve this compound?
A2: this compound is soluble in several organic solvents. Here are some common solvents and their approximate solubilities[1]:
| Solvent | Solubility |
| DMF | 16 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 33 mg/mL |
| PBS (pH 7.2) | 2 mg/mL |
For stock solutions, anhydrous DMSO or ethanol are recommended. For aqueous experiments, prepare solutions in PBS (pH 7.2) immediately before use.
Q3: How can I check if my solution of this compound has degraded?
A3: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, you would look for a decrease in the area of the main peak corresponding to this compound and the appearance of new peaks. GC-MS is particularly useful for identifying volatile degradation products. NMR can show changes in the chemical shifts, especially the disappearance of the characteristic alkyne proton signal.
Q4: What are the likely degradation pathways for this compound?
A4: The two primary functional groups susceptible to degradation are the terminal alkyne and the carboxylic acid. The most probable degradation pathways are:
-
Oxidative cleavage of the alkyne: This can break the triple bond to form a shorter-chain carboxylic acid and carbon dioxide.[3][4]
-
Decarboxylation: The carboxylic acid group may be lost as CO2, particularly upon heating.
Q5: Are there any substances that are incompatible with this compound?
A5: Yes, you should avoid strong acids, strong bases, strong oxidizing agents, and strong reducing agents, as these can promote degradation.[2]
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to determine the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution with the experimental buffer (e.g., PBS pH 7.4) to the final working concentration (e.g., 100 µM).
-
Incubation: Aliquot the test solution into several amber vials and store them under the desired experimental conditions (e.g., room temperature, 37°C, protected from light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm).
-
Injection: Inject a fixed volume of the test solution at each time point.
-
-
Data Analysis: Measure the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance and increase of new peaks suggest the formation of degradation products. Plot the percentage of the remaining this compound against time to determine its stability profile.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for degradation of this compound.
Caption: Experimental workflow for stability assessment of this compound.
References
Technical Support Center: In Vivo Delivery of 2-Hexyl-4-pentynoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of 2-Hexyl-4-pentynoic acid (HPTA).
Physicochemical Properties of this compound
Understanding the fundamental properties of HPTA is crucial for successful formulation and delivery.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₁₈O₂ | [1][2][3] |
| Molecular Weight | 182.26 g/mol | [2][3] |
| Appearance | A neat oil; Colorless to light yellow/orange clear liquid | [1][4] |
| CAS Number | 96017-59-3 | [1][2] |
| Purity | ≥ 95% | [1][2] |
| Solubility | DMSO: ~20-25 mg/mLEthanol: ~25-33 mg/mLDMF: ~16 mg/mLPBS (pH 7.2): ~2 mg/mL | [1][2][5] |
| Storage | Store at -20°C | [1][2] |
| Stability | ≥ 4 years when stored at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. | [1][5] |
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with HPTA.
Formulation and Solubility
Q1: My this compound is not dissolving properly for my in vivo study. What solvents or vehicles should I use?
A1: this compound is a lipophilic compound with poor water solubility (~2 mg/mL in PBS).[1][2] Therefore, aqueous vehicles alone are often insufficient. A co-solvent system is typically required.
-
Initial Solubilization: First, dissolve the HPTA oil in an organic solvent such as DMSO or ethanol.[1][2][5]
-
Vehicle Formulation: For in vivo administration, a common approach is to use a mixture of solvents. A recommended formulation involves:
-
Dissolving HPTA in DMSO .
-
Adding a solubilizing agent like PEG300/PEG400 or Tween 80 (polysorbate 80).[6]
-
Bringing the solution to the final volume with a sterile aqueous vehicle like saline or PBS.
-
-
Important Consideration: Keep the final concentration of DMSO in the dosing solution as low as possible, ideally below 2%, to minimize potential toxicity to the animal model.[6][7] High concentrations of DMSO can cause local irritation and systemic toxicity.[8][9]
Q2: After preparing my dosing solution, I observe precipitation or cloudiness over time. How can I prevent this?
A2: Precipitation indicates that the compound is falling out of solution, which can lead to inaccurate dosing and potential emboli if administered intravenously.
-
Sonication: Use ultrasonication during the preparation of the formulation to ensure the compound is fully dissolved and to create a more stable micro-emulsion or suspension.[10]
-
Vehicle Ratios: The ratio of co-solvents is critical. You may need to optimize the percentage of DMSO, PEG, and/or Tween 80 in your formulation. A stepwise approach to dilution while vortexing can help maintain solubility.
-
pH Adjustment: Although HPTA is an acid, significant pH adjustments are not typically recommended without further stability studies, as they could alter the compound's structure or activity.
-
Fresh Preparation: Prepare the dosing solution fresh before each experiment. The stability of HPTA in complex aqueous vehicles over extended periods is not guaranteed.[5]
In Vivo Administration and Bioavailability
Q3: I am observing signs of toxicity (e.g., lethargy, irritation, weight loss) in my animal models after administration. What could be the cause?
A3: Toxicity can stem from the compound itself or the delivery vehicle.
-
Vehicle Toxicity: As a first step, administer a "vehicle-only" control group. Solvents like DMSO, PEG-400, and propylene glycol can induce neuromotor deficits or other adverse effects at high concentrations.[9] If the vehicle control group shows toxicity, you must reformulate with lower concentrations of the organic solvents.
-
Compound Toxicity: HPTA is a derivative of valproic acid, which has a known toxicity profile.[11] While HPTA has been shown to be effective at lower concentrations than valproic acid in some contexts, dose-dependent toxicity is still possible.[11][12] If vehicle toxicity is ruled out, consider reducing the dose of HPTA.
-
Route of Administration: The route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact local and systemic toxicity. Intraperitoneal injections of solutions with high concentrations of DMSO or ethanol can cause peritonitis and local irritation.
Q4: How can I improve the bioavailability of HPTA, particularly for oral administration?
A4: As a fatty acid derivative, HPTA's hydrophobic nature presents challenges for oral bioavailability.[13] Several strategies can be employed:
-
Lipid-Based Formulations: Formulating HPTA in edible oils (e.g., corn oil, sesame oil) or as part of a lipid-based delivery system can enhance absorption through the gastrointestinal tract.[8][14] The body naturally absorbs fatty acids, and this can be leveraged to transport the drug.[15]
-
Vesicular Formulations: Encapsulating HPTA in liposomes or other nanocarriers can protect it from degradation in the stomach and improve its absorption profile.[13][16]
-
Prodrug Approach: While requiring chemical modification, converting HPTA into a more hydrophilic prodrug that is metabolized back to the active form in vivo is a potential advanced strategy.
Frequently Asked Questions (FAQs)
Q: What is this compound (HPTA)? A: this compound is a derivative of valproic acid (VPA).[1][17] It is a small molecule modulator used in research, primarily for its role as a histone deacetylase (HDAC) inhibitor.[2]
Q: What is the primary mechanism of action of HPTA? A: HPTA functions as an inhibitor of histone deacetylases (HDACs) with an IC₅₀ of 13 µM, which is significantly more potent than its parent compound, valproic acid (IC₅₀ = 398 µM).[1] By inhibiting HDACs, HPTA causes hyperacetylation of histones, which can modulate gene expression.[1][6] It has also been shown to induce the expression of heat shock protein 70 (HSP70) and interfere with DNA repair mechanisms in cancer cells.[6][11]
Q: How should I store HPTA and its solutions? A: The neat oil should be stored at -20°C for long-term stability (≥ 4 years).[1][2] Stock solutions prepared in DMSO or ethanol can be stored at -20°C for up to three months.[5]
Q: Is HPTA toxic? A: The material safety data sheet (MSDS) indicates that HPTA may be harmful if swallowed and can cause skin and serious eye irritation.[3][18] In vivo toxicity is dose-dependent and can also be influenced by the delivery vehicle.[9] Studies suggest HPTA is effective at lower, and potentially less toxic, concentrations than valproic acid for certain applications.[11][12]
Experimental Protocols
Protocol 1: Preparation of HPTA Stock Solution (100 mg/mL)
-
Materials: this compound (neat oil), Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Procedure:
-
Allow the HPTA vial to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, accurately weigh the desired amount of HPTA oil.
-
Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.
-
Vortex thoroughly for 2-3 minutes until the oil is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3 months.[5]
-
Protocol 2: Preparation of Dosing Formulation for Intraperitoneal (IP) Injection (Example: 10 mg/kg dose)
This protocol is an example and may require optimization based on the specific animal model and experimental goals.
-
Materials: HPTA stock solution (100 mg/mL in DMSO), Tween 80, Sterile Saline (0.9% NaCl).
-
Calculation (for a 25g mouse at 10 mg/kg):
-
Total Dose: 10 mg/kg * 0.025 kg = 0.25 mg of HPTA.
-
Volume of Stock: 0.25 mg / 100 mg/mL = 0.0025 mL (2.5 µL) of stock solution.
-
Final Injection Volume: Assume a standard injection volume of 100 µL (0.1 mL).
-
-
Procedure:
-
In a sterile tube, add the calculated volume of HPTA stock solution (2.5 µL).
-
Add 5 µL of Tween 80 (for a final concentration of 5%).
-
Vortex vigorously for 30 seconds.
-
Add 92.5 µL of sterile saline in a stepwise manner (e.g., add 30 µL, vortex, add another 30 µL, vortex, add the final 32.5 µL, vortex). This gradual dilution helps prevent precipitation.
-
The final solution contains 2.5% DMSO and 5% Tween 80.
-
Visually inspect the solution for any precipitation. If clear, it is ready for administration.
-
Administer to the animal immediately after preparation.
-
Visualizations
Troubleshooting Workflow for In Vivo Delivery
Caption: Troubleshooting logic for HPTA in vivo delivery issues.
Proposed Signaling Pathway of HPTA
Caption: HPTA inhibits HDACs, leading to histone hyperacetylation.
General Experimental Workflow for HPTA In Vivo Study
Caption: A typical workflow for an in vivo study using HPTA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, Catalog: B2834 | AkrivisBio [akrivisbio.com]
- 3. This compound | C11H18O2 | CID 175664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-N-HEXYL-4-PENTYNOIC ACID | 96017-59-3 [amp.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Fatty Acid - Creative Biolabs [creative-biolabs.com]
- 17. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 18. This compound|96017-59-3|MSDS [dcchemicals.com]
Technical Support Center: Overcoming Resistance to 2-Hexyl-4-pentynoic Acid in Cancer Cells
Welcome to the technical support center for researchers utilizing 2-Hexyl-4-pentynoic acid (HPTA) in cancer studies. This resource provides troubleshooting guidance and frequently asked questions to address challenges encountered during your experiments, with a focus on overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (HPTA) in cancer cells?
A1: this compound, a derivative of valproic acid, functions as a histone deacetylase (HDAC) inhibitor.[1][2] Its anti-cancer effects stem from its ability to induce histone hyperacetylation.[1] In breast cancer cells, HPTA has been shown to inhibit the homologous recombination (HR) DNA repair pathway by interfering with the hyperphosphorylation of replication protein A2 (RPA2) and by reducing the stability of BRCA1 and Rad51 proteins.[3][4] This leads to an accumulation of DNA double-strand breaks, thereby sensitizing cancer cells to DNA-damaging agents like hydroxyurea and radiation.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to HPTA over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to HPTA are still under investigation, resistance to HDAC inhibitors, in general, can arise from several factors. These may include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in the target enzyme: Mutations in the HDAC enzyme could prevent HPTA from binding effectively.
-
Activation of alternative survival pathways: Cancer cells might upregulate pro-survival signaling pathways to counteract the cytotoxic effects of HPTA. For instance, activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to various cancer therapies.[6]
-
Epigenetic modifications: Changes in chromatin structure or DNA methylation patterns could lead to the expression of genes that confer resistance.[6]
-
Induction of drug metabolism: Cells may increase the expression of enzymes that metabolize and inactivate HPTA.
Q3: How can I determine if my cells have developed resistance to HPTA?
A3: The development of resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of HPTA in your cell line compared to the parental, sensitive cell line.[7] A 3- to 10-fold increase in IC50 is generally considered an indication of drug resistance.[7] This is typically measured using cell viability assays such as MTT or CCK-8.
Q4: Can HPTA be used to overcome resistance to other cancer therapies?
A4: Yes, HPTA has been shown to be a potent sensitizer for other cancer treatments. It can enhance the therapeutic effect of ribonucleotide reductase inhibitors like hydroxyurea in triple-negative breast cancer cells.[5] Furthermore, it acts as a radiosensitizer, making breast cancer cells more susceptible to radiation therapy by inhibiting DNA repair mechanisms.[3]
Troubleshooting Guides
Problem 1: Decreased Efficacy of HPTA in Cell Culture
| Possible Cause | Suggested Solution |
| Cell line has developed resistance. | 1. Confirm resistance by determining the IC50 value and comparing it to the parental cell line. 2. If resistance is confirmed, consider combination therapies. HPTA has shown synergistic effects with hydroxyurea and radiation.[5] 3. Investigate potential resistance mechanisms (e.g., expression of ABC transporters, activation of survival pathways like PI3K/AKT). |
| Incorrect drug concentration or preparation. | 1. Verify the calculated concentration and the dilution series. 2. Ensure the HPTA stock solution is properly stored and has not degraded. Prepare fresh stock solutions if necessary. |
| Suboptimal cell culture conditions. | 1. Maintain consistent cell seeding densities as this can affect drug response.[8] 2. Ensure the culture medium is fresh and that pH and other conditions are optimal for your cell line. |
| Cell line heterogeneity. | 1. Perform single-cell cloning to establish a homogenous population for your experiments. 2. Regularly check for mycoplasma contamination, which can affect cell behavior and drug response. |
Problem 2: Inconsistent Results in DNA Damage Assays (e.g., Comet Assay, γH2AX staining)
| Possible Cause | Suggested Solution |
| Timing of the assay. | The accumulation of DNA double-strand breaks is a dynamic process. Optimize the time point for your assay after HPTA treatment to capture the peak of DNA damage. |
| Antibody issues (for γH2AX staining). | 1. Validate the specificity of your primary antibody. 2. Use a positive control (e.g., cells treated with a known DNA-damaging agent) to ensure the antibody and staining protocol are working correctly. |
| Variability in drug treatment. | Ensure uniform exposure of cells to HPTA during treatment. Mix the plate gently after adding the drug. |
Experimental Protocols
Protocol 1: Generation of HPTA-Resistant Cancer Cell Lines
This protocol describes a method for generating HPTA-resistant cancer cell lines by continuous exposure to increasing concentrations of the drug.
Materials:
-
Parental cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound (HPTA)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
Procedure:
-
Determine the initial IC50 of HPTA:
-
Seed the parental cells in 96-well plates.
-
Treat the cells with a range of HPTA concentrations for 48-72 hours.
-
Perform a cell viability assay to determine the IC50 value.
-
-
Induce resistance:
-
Culture the parental cells in their complete medium containing HPTA at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[9]
-
When the cells reach 80-90% confluency, subculture them.
-
Gradually increase the concentration of HPTA in the culture medium in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).[7]
-
If significant cell death occurs, maintain the cells at the previous lower concentration until they recover.
-
-
Establish the resistant line:
-
Continue this process for several months until the cells can proliferate in a significantly higher concentration of HPTA (e.g., 10-fold the initial IC50).
-
The resulting cell line is considered HPTA-resistant.
-
-
Characterize the resistant line:
-
Determine the new IC50 of HPTA for the resistant cell line and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Protocol 2: Western Blot Analysis of DNA Repair and Survival Pathways
This protocol is for assessing changes in protein expression related to potential HPTA resistance.
Materials:
-
Parental and HPTA-resistant cell lines
-
HPTA
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-RPA2, anti-phospho-RPA2, anti-BRCA1, anti-Rad51, anti-AKT, anti-phospho-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell treatment and lysis:
-
Seed both parental and resistant cells and treat with the desired concentration of HPTA for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and protein transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and incubate it with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Effect on Protein Expression | Reference |
| Breast Cancer Cells | HPTA | 15 (effective concentration) | Inhibition of RPA2 hyperphosphorylation, decreased Rad51 levels | [4] |
| Triple-Negative Breast Cancer Cells | HPTA + Hydroxyurea | Synergistic inhibition of survival | Inhibition of RPA2 hyperphosphorylation, inhibition of ATR-CHK1 signaling | [5] |
| Cerebellar Granule Cells | HPTA | 13 (HDAC inhibition) | Increased acetylated histone H3 levels | [1] |
Visualizations
Caption: Signaling pathway of HPTA and potential resistance mechanisms.
Caption: Workflow for generating HPTA-resistant cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Cell Culture Academy [procellsystem.com]
Methods to enhance the bioavailability of 2-Hexyl-4-pentynoic acid
Technical Support Center: 2-Hexyl-4-pentynoic acid
Welcome to the technical support center for researchers working with this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
This compound is a derivative of valproic acid.[1][2] Based on its structure, a long alkyl chain with a terminal carboxylic acid, it is expected to be a lipophilic or poorly water-soluble compound.[3][4] Key challenges for such compounds include:
-
Poor Aqueous Solubility : Low solubility in gastrointestinal fluids can lead to a slow dissolution rate, which is often the rate-limiting step for absorption.[5]
-
First-Pass Metabolism : Like many orally administered drugs, it may be subject to significant metabolism in the gut wall and liver before reaching systemic circulation, reducing the concentration of the active drug.[6][7][8]
-
Efflux Transporter Activity : The compound might be a substrate for efflux transporters in the intestinal epithelium, which actively pump the drug back into the gut lumen.
Q2: My in vivo experiments show very low systemic exposure of this compound after oral administration. What are the initial troubleshooting steps?
Low systemic exposure is a common issue for poorly soluble compounds. A logical troubleshooting workflow can help identify the cause and solution.
Q3: Which formulation strategies can I explore to enhance the bioavailability of this compound?
Several advanced formulation strategies are available for lipophilic drugs.[3] The choice depends on the specific physicochemical properties of your compound.
-
Lipid-Based Formulations : Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[9] They work by forming a fine oil-in-water emulsion in the gut, which keeps the drug in a dissolved state and can promote lymphatic transport, bypassing the liver's first-pass effect.[9]
-
Nanoparticle Delivery Systems : Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve solubility, and facilitate transport across the intestinal barrier.[10][11] This approach can also be used to target lymphatic uptake.[12]
-
Prodrug Approach : Modifying the chemical structure to create a more soluble or permeable "prodrug" can be effective.[13][14] The prodrug is then converted back to the active parent drug in vivo by enzymes.[13] For a carboxylic acid, an ester prodrug could be synthesized to increase lipophilicity and permeability.[15]
-
Particle Size Reduction : Techniques like micronization or nanocrystal technology increase the surface area of the drug particles, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[5]
Troubleshooting Guides & Experimental Protocols
Guide 1: Developing a Prodrug to Enhance Permeability
Issue: The parent drug has poor membrane permeability, possibly due to the ionizable carboxylic acid group.
Solution: A prodrug strategy can mask the polar functional group, increasing lipophilicity and passive diffusion.
Data Presentation: Comparison of Enhancement Strategies
The following table summarizes potential outcomes from different bioavailability enhancement strategies. Note: These are representative values for poorly soluble drugs and should be experimentally determined for this compound.
| Strategy | Principle | Target Parameter | Potential Fold Increase in AUC | Key Considerations |
| Micronization | Increases surface area | Dissolution Rate | 2 - 5 | Risk of particle agglomeration.[5] |
| Nanocrystals | Drastically increases surface area | Dissolution Velocity | 5 - 20 | Requires specialized equipment; stability can be an issue.[5] |
| Prodrugs | Masks polar groups | Permeability | 2 - 10 | Requires chemical synthesis; depends on efficient in vivo conversion.[13][15] |
| SEDDS | Pre-dissolves drug in lipids | Solubility/Absorption | 5 - 25 | High excipient load; potential for GI side effects.[9] |
| Nanoparticles | Encapsulation, targeted delivery | Solubility/Uptake | 10 - 50+ | Complex manufacturing; potential toxicity of nanomaterials.[10][11] |
Protocol 1: General In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard crossover design to assess the oral bioavailability of a test formulation compared to a reference.[16]
1. Objective: To determine the pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration of a novel formulation versus a simple suspension.
2. Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Test Formulation (e.g., this compound in a SEDDS)
-
Reference Formulation (e.g., this compound suspended in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Centrifuge, analytical balance, vortex mixer
-
LC-MS/MS for bioanalysis
3. Experimental Design (Crossover):
-
Group 1 (n=6): Receives Reference Formulation in Period 1, followed by Test Formulation in Period 2.
-
Group 2 (n=6): Receives Test Formulation in Period 1, followed by Reference Formulation in Period 2.
-
A washout period of at least 7 days between periods is crucial to ensure complete elimination of the drug from the first treatment.[16]
4. Procedure:
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[16]
-
Dosing: Administer a single oral dose (e.g., 10 mg/kg) via gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at pre-dose (0) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[17]
-
Sample Processing: Immediately place blood into heparinized tubes. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) using appropriate software (e.g., Phoenix WinNonlin).
Guide 2: Avoiding First-Pass Metabolism with Nanoparticles
Issue: The compound undergoes extensive metabolism in the liver, significantly reducing bioavailability.
Solution: Formulating the drug in nanoparticles can promote uptake into the intestinal lymphatic system, which drains into the thoracic duct and then directly into systemic circulation, bypassing the hepatic portal vein and the liver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. First pass effect - Wikipedia [en.wikipedia.org]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. sites.rutgers.edu [sites.rutgers.edu]
- 16. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 17. mdpi.com [mdpi.com]
Safe handling and disposal of 2-Hexyl-4-pentynoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and disposal of 2-Hexyl-4-pentynoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of valproic acid and functions as a histone deacetylase (HDAC) inhibitor.[1] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an increase in histone acetylation (hyperacetylation). This alteration in chromatin structure results in the modulation of gene expression.[2][3]
Q2: What are the main hazards associated with this compound?
A2: this compound is classified as a hazardous substance. The primary hazards include:
-
Skin Irritation: Causes skin irritation.[4]
-
Serious Eye Irritation: Causes serious eye irritation.[4]
-
Harmful if Swallowed: May be harmful if ingested.[5]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and integrity of the compound. For the powdered form, it is recommended to store it at -20°C.[5] If the compound is in a solvent, it should be stored at -80°C.[5]
Q4: How should I prepare a stock solution of this compound?
A4: The solubility of this compound varies depending on the solvent. It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. When preparing a stock solution, it is recommended to dissolve the compound in an organic solvent such as DMSO first, and then dilute it with aqueous buffers or cell culture media. For in vivo experiments, it is advised to prepare fresh solutions daily.[1]
Troubleshooting Guides
Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| No observable effect of the inhibitor in a cell-based assay. | 1. Incorrect dosage: The concentration of the inhibitor may be too low to elicit a response. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The specific cell line being used may be resistant to the effects of this particular HDAC inhibitor.[6] 4. Low HDAC activity in the cell line: The target HDACs may not be sufficiently active in the chosen cell line. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Ensure the compound has been stored correctly and prepare fresh solutions. You can validate the activity of a new batch by comparing its effects to a previously validated batch. 3. Try a different cell line known to be sensitive to HDAC inhibitors. 4. Measure the basal HDAC activity in your cell line. |
| High background in HDAC activity assay. | 1. Contaminated reagents: Buffers or other reagents may be contaminated. 2. Non-specific antibody binding: The antibody used in the assay may be binding non-specifically. | 1. Prepare fresh reagents and use high-purity water. 2. Include appropriate controls, such as a no-antibody control, and optimize antibody concentration. |
| Batch-to-batch variability in experimental results. | 1. Inconsistent raw materials: The purity and quality of the starting materials can vary between batches.[7][8] 2. Variations in the manufacturing process: Slight changes in the synthesis process can lead to differences in the final product.[9] 3. Operator-dependent variability: Differences in experimental execution between researchers can introduce variability.[10] | 1. Source high-purity materials from a reliable supplier and perform quality control on incoming batches. 2. If synthesizing in-house, ensure strict adherence to a standardized protocol. 3. Develop and follow detailed standard operating procedures (SOPs) for all experiments. |
Safety and Disposal Issues
| Problem | Suggested Solution |
| Accidental skin or eye contact. | Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5] |
| Spill cleanup. | For small spills, use an absorbent material like vermiculite or sand to contain the spill. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The contaminated absorbent material should be collected in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures. |
| Disposal of unused compound or contaminated materials. | Unused this compound and any materials contaminated with it should be treated as hazardous waste and disposed of through an approved waste disposal plant.[5] Do not dispose of it down the drain. For liquid waste containing the acid, neutralization with a weak base can be performed before collection by a certified hazardous waste management service.[11][12][13][14][15] |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈O₂ | [4] |
| Molecular Weight | 182.26 g/mol | [4] |
| CAS Number | 96017-59-3 | [4] |
| Appearance | Colorless to light yellow to light orange clear liquid | |
| Storage (Powder) | -20°C | [5] |
| Storage (in Solvent) | -80°C | [5] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (powder), Dimethyl sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh out the required amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.8226 mg. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex briefly until the compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.
Protocol for Neutralization of Acidic Waste
This protocol is for the neutralization of small quantities of aqueous waste containing this compound before collection for disposal. Always perform this procedure in a fume hood with appropriate PPE.
-
Materials: Acidic aqueous waste, weak base (e.g., sodium bicarbonate solution), pH indicator strips or a calibrated pH meter, a suitable container for neutralization.
-
Procedure: a. Place the container with the acidic waste in a larger secondary container to contain any potential spills. b. Slowly add the weak base solution to the acidic waste while stirring gently. This reaction can generate gas, so add the base incrementally.[15] c. Monitor the pH of the solution using pH indicator strips or a pH meter. d. Continue adding the base until the pH of the solution is between 6.0 and 8.0. e. Once neutralized, the solution should be collected in a clearly labeled hazardous waste container for disposal by a certified waste management service.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H18O2 | CID 175664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound|96017-59-3|MSDS [dcchemicals.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 14. esd.uga.edu [esd.uga.edu]
- 15. quora.com [quora.com]
Validation & Comparative
Validating 2-Hexyl-4-pentynoic Acid as a Selective HDAC Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of 2-Hexyl-4-pentynoic acid (HPTA), a derivative of valproic acid, with other histone deacetylase (HDAC) inhibitors. The objective is to validate its performance and selectivity through experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Overview of this compound (HPTA)
This compound is recognized for its role in HDAC inhibition, with a reported IC50 value of 13 µM.[1][2][3] As a valproic acid derivative, it demonstrates more potent activity in inducing histone hyperacetylation.[3] Beyond HDAC inhibition, HPTA is known to induce Heat Shock Protein 70 (HSP70) and exhibit neuroprotective effects against glutamate-induced excitotoxicity in neuronal cultures.[1][2][3] Recent studies have also highlighted its potential in cancer therapy, particularly in breast cancer, where it can inhibit cancer cell growth and sensitize tumor cells to other treatments like hydroxyurea.[1][4][5] This sensitizing effect is linked to its ability to induce DNA double-strand breaks and interfere with the homologous recombination repair pathway by affecting the hyperphosphorylation of Replication Protein A2 (RPA2) and the recombinase Rad51.[1][4][5]
Comparative Analysis of HDAC Inhibitor Potency
The following table summarizes the in vitro potency of HPTA against a panel of other known HDAC inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective HDAC isoform by 50%.
| Inhibitor | Target HDAC(s) | IC50 | Notes |
| This compound (HPTA) | Pan-HDAC (putative) | 13 µM[1][2][3] | A derivative of Valproic Acid with neuroprotective and anti-cancer properties.[1][2][3][4] |
| Valproic Acid | Class I and IIa HDACs | 398 µM[3] | Parent compound of HPTA, used as a benchmark. |
| Ricolinostat (ACY-1215) | HDAC6 | 5 nM[6] | Highly selective for HDAC6 over Class I HDACs.[6] |
| Citarinostat (ACY-241) | HDAC6 | 2.6 nM[6] | Orally available and selective for HDAC6.[6] |
| Tubastatin A | HDAC6 | 15 nM[6] | Over 1000-fold selectivity against other HDACs except for HDAC8.[6] |
| PCI-34051 | HDAC8 | 10 nM[6] | Exhibits over 200-fold selectivity over HDAC1 and HDAC6.[6] |
| Resminostat | HDAC1, HDAC3, HDAC6 | 42.5 nM, 50.1 nM, 71.8 nM[6] | A multi-target HDAC inhibitor. |
| MC1568 | Class II HDACs | 100 nM (for maize HD1-A)[6] | Known to be specific for HDAC4 and HDAC6.[7] |
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of HDAC inhibitors using a fluorogenic assay.
-
Reagents and Materials :
-
Recombinant human HDAC enzymes (isoform-specific).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Trichostatin A (TSA) as a positive control.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the 96-well plate.
-
Add 35 µL of the respective recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Histone Acetylation Assay (ChHAI)
This protocol describes a method to assess the ability of an HDAC inhibitor to induce histone hyperacetylation in a cellular context.[8]
-
Cell Culture and Treatment :
-
Plate a suitable cell line (e.g., HeLa, MCF7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test HDAC inhibitor (e.g., HPTA) for a specified period (e.g., 24 hours). Include a positive control (e.g., TSA) and a vehicle control (DMSO).
-
-
Histone Extraction :
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).
-
-
Western Blotting :
-
Determine the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4).
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against total histone H3 or H4 as a loading control.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for HPTA in sensitizing cancer cells and a typical workflow for validating HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 5. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Validating Histone Acetyltransferase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hexyl-4-pentynoic Acid and Valproic Acid in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of 2-Hexyl-4-pentynoic acid (HPA) and the well-established drug, valproic acid (VPA). We will delve into their mechanisms of action, present supporting experimental data in a comparative format, detail the methodologies of key experiments, and visualize the relevant biological pathways and experimental workflows.
At a Glance: HPA vs. VPA in Neuroprotection
Both this compound, a derivative of valproic acid, and valproic acid itself, are recognized for their neuroprotective capabilities, primarily attributed to their function as histone deacetylase (HDAC) inhibitors.[1][2] This inhibition leads to the hyperacetylation of histones, which in turn modulates gene expression to favor neuronal survival and resilience. However, emerging research indicates that HPA may be a more potent neuroprotective agent than its parent compound, VPA.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies, offering a direct comparison of the neuroprotective effects of HPA and VPA.
Table 1: In Vitro Neuroprotective Effects
| Parameter | This compound (HPA) | Valproic Acid (VPA) | Experimental Model |
| HDAC Inhibition (IC50) | 13 µM [2][3][4] | 398 µM [2] | In vitro HDAC activity assay |
| Histone H3 Hyperacetylation | ~600-700% increase at 50-100 µM[1] | ~200% increase at 100 µM[1] | Cerebellar granule cells |
| Protection against Glutamate-induced Excitotoxicity | Significant protection at 10-25 µM; Complete protection at 50-100 µM[1] | Partial protection at 100 µM; Increased cell viability with 1 mM pretreatment[1][5] | Cerebellar granule cells; SH-SY5Y cells |
| HSP70 Induction (mRNA levels) | Significant increase in HSP70-1a and HSP70-1b at 50 µM[1] | No significant effect on HSP70-1b at 50 µM[1] | Cerebellar granule cells |
| Oxidative Stress Reduction | Data not available | Reduced H2O2 and MDA levels with 1 mM pretreatment[5][6] | SH-SY5Y cells exposed to glutamate |
Table 2: In Vivo Neuroprotective Effects
| Parameter | This compound (HPA) | Valproic Acid (VPA) | Experimental Model |
| Spinal Cord Injury | Data not available | Attenuated motor neuron death and inhibited oxidative stress at 300 mg/kg[7] | Rat model of spinal cord injury |
| Oxidative Stress | Data not available | Increased antioxidant enzyme activity (SOD, CAT, GPx) with chronic treatment[8] | Epileptic children |
| Cognitive Enhancement | A VPA analogue, pentyl-4-yn-VPA, improved spatial and avoidance learning at 16-85 mg/kg[9] | Data not available in a comparable model | Rat models of learning and memory |
Signaling Pathways in Neuroprotection
The neuroprotective mechanisms of HPA and VPA, while both centered on HDAC inhibition, appear to diverge in their downstream pathways.
This compound (HPA) Signaling Pathway
HPA's neuroprotective effects are strongly linked to its potent HDAC inhibition, leading to histone hyperacetylation and the subsequent induction of heat shock protein 70 (HSP70).[1] HSP70 acts as a molecular chaperone, aiding in the proper folding of proteins and preventing the aggregation of misfolded proteins, a common feature in neurodegenerative conditions.
Valproic Acid (VPA) Signaling Pathway
VPA exhibits a more multifaceted neuroprotective profile. In addition to HDAC inhibition, VPA modulates neurotransmitter systems by increasing the levels of the inhibitory neurotransmitter GABA and reducing the effects of the excitatory neurotransmitter glutamate.[8] Furthermore, VPA has been shown to reduce oxidative stress and upregulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses cell viability by measuring the metabolic activity of cultured neurons.
-
Cell Plating: Plate primary cerebellar granule cells or SH-SY5Y neuroblastoma cells in 96-well plates at a density of 1 x 10^5 cells/well and culture for 24 hours.
-
Treatment: Pre-treat the cells with varying concentrations of HPA or VPA for a specified duration (e.g., 24-72 hours).
-
Induction of Excitotoxicity: Introduce a neurotoxic agent, such as glutamate (e.g., 100 µM), to the culture medium and incubate for 24 hours.
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat neuronal cells on glass coverslips as described in the MTT assay protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature, followed by permeabilization with 0.2% Triton X-100 in PBS for 5 minutes.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 1 hour at 37°C in a humidified chamber.
-
Staining and Visualization: Counterstain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of green-fluorescent cells relative to the total number of DAPI-stained nuclei.
Experimental Workflow for In Vitro Neuroprotection Screening
The following diagram illustrates a typical workflow for screening and comparing the neuroprotective effects of compounds like HPA and VPA in a cell-based model.
Conclusion
The available evidence strongly suggests that both this compound and valproic acid possess significant neuroprotective properties. HPA, as a derivative of VPA, demonstrates superior potency in HDAC inhibition and in protecting neurons from glutamate-induced excitotoxicity in vitro.[1][2] This enhanced potency may be attributed to its structural differences, allowing for more effective interaction with the active site of HDAC enzymes.
While the neuroprotective mechanisms of VPA are more broadly characterized, encompassing modulation of neurotransmitter systems and reduction of oxidative stress, the data for HPA is currently more limited, primarily focusing on its HDAC inhibitory and HSP70-inducing activities.[1][7][8] Further in vivo studies and head-to-head comparisons in a wider range of neurodegenerative models are warranted to fully elucidate the therapeutic potential of HPA. Nevertheless, the existing data positions this compound as a promising candidate for the development of novel and more potent neuroprotective therapies.
References
- 1. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of valproic acid on oxidative stress parameters of glutamate-induced excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valproic Acid Protects Motor Neuron Death by Inhibiting Oxidative Stress and Endoplasmic Reticulum Stress-Mediated Cytochrome C Release after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Valproate Monotherapy on the Oxidant-Antioxidant Status in Mexican Epileptic Children: A Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentyl-4-yn-valproic acid enhances both spatial and avoidance learning, and attenuates age-related NCAM-mediated neuroplastic decline within the rat medial temporal lobe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Hexyl-4-pentynoic Acid and Other Fatty Acid Analogs in Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 2-Hexyl-4-pentynoic acid (HPTA) against other fatty acid analogs, particularly derivatives of valproic acid (VPA). This document synthesizes experimental data on their performance in various therapeutic contexts, including neuroprotection and oncology, supported by detailed experimental protocols and signaling pathway visualizations.
Executive Summary
This compound (HPTA), a derivative of the widely used anticonvulsant and mood stabilizer valproic acid (VPA), has emerged as a potent histone deacetylase (HDAC) inhibitor with significant therapeutic potential. Experimental evidence demonstrates that HPTA exhibits superior efficacy in several areas compared to its parent compound and other analogs. Notably, HPTA is a significantly more potent HDAC inhibitor than VPA.[1] This enhanced activity translates to greater efficacy in inhibiting cancer cell growth and providing neuroprotection against excitotoxicity at much lower concentrations. This guide will delve into the comparative data, outlining the experimental basis for these findings and visualizing the underlying molecular mechanisms.
Comparative Efficacy Data
The following tables summarize the quantitative data comparing the efficacy of HPTA with VPA and other fatty acid analogs in key therapeutic areas.
Table 1: Comparative HDAC Inhibition
| Compound | IC50 (µM) | Relative Potency to VPA |
| This compound (HPTA) | 13[1] | ~30x more potent |
| Valproic Acid (VPA) | 398 | 1x |
Table 2: Efficacy in Breast Cancer Models
| Compound | Effective Concentration for Similar Effect | Cell Lines | Endpoint |
| This compound (HPTA) | 15 µM[2][3] | MCF7, EUFA423 | Inhibition of cell growth, sensitization to hydroxyurea[2][3] |
| Valproic Acid (VPA) | 500 µM[2][3] | MCF7, EUFA423 | Inhibition of cell growth, sensitization to hydroxyurea[2][3] |
| This compound (HPTA) | 20 mg/kg (in vivo, rat model)[4][5] | DMBA-induced breast cancer | Enhanced radiotherapy effect, inhibition of tumor growth[4][5] |
| Valproic Acid (VPA) | 200 mg/kg (in vivo, rat model)[4][5] | DMBA-induced breast cancer | Enhanced radiotherapy effect, inhibition of tumor growth[4][5] |
Table 3: Comparative Anticonvulsant and Neurotoxic Effects of VPA Analogs
| Compound | Anticonvulsant Potency (Relative to VPA) | Neurotoxicity/Sedation | Notes |
| Valpromide (VPD) | 2-5 times more potent[6] | Considerably more sedative and toxic[6] | Primary amide of VPA. |
| 4-en-VPA | 60-100% of VPA efficacy[6] | More sedative than VPA[6] | Unsaturated metabolite of VPA. |
| 2-en-VPA | Comparable to VPA[6] | More sedative than VPA at high doses[6] | Unsaturated metabolite of VPA. |
Key Mechanisms of Action and Signaling Pathways
The enhanced efficacy of HPTA and other fatty acid analogs can be attributed to their influence on several key cellular signaling pathways. As potent HDAC inhibitors, they modulate gene expression, leading to various downstream effects.
HDAC Inhibition and its Downstream Consequences
HDAC inhibitors like HPTA promote the acetylation of histones, leading to a more open chromatin structure and altering the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1] This mechanism is central to their anti-cancer effects.
Modulation of DNA Damage Response
HPTA has been shown to induce DNA double-strand breaks and inhibit homologous recombination repair by interfering with the hyperphosphorylation of replication protein A2 (RPA2).[1][3] This action sensitizes cancer cells to DNA-damaging agents like hydroxyurea and radiotherapy.
Neuroprotection via HSP70 Induction
HPTA has demonstrated neuroprotective effects against glutamate-induced excitotoxicity.[1] This is, in part, attributed to its ability to induce the expression of Heat Shock Protein 70 (HSP70), a molecular chaperone that helps protect cells from stress.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
HDAC Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes. A common method involves using a fluorogenic HDAC substrate. When the substrate is deacetylated by HDAC, a developer solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
-
Protocol Overview:
-
Prepare nuclear extracts containing HDAC enzymes from cultured cells.
-
In a 96-well plate, incubate the nuclear extract with various concentrations of the test compound (e.g., HPTA, VPA).
-
Add the fluorogenic HDAC substrate and incubate.
-
Add the developer solution containing a protease.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce HDAC activity by 50%.
-
Cell Growth Inhibition Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Overview:
-
Seed breast cancer cells (e.g., MCF7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fatty acid analogs (e.g., HPTA, VPA) and/or other agents (e.g., hydroxyurea) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Glutamate-Induced Excitotoxicity Assay
-
Principle: This assay evaluates the neuroprotective effects of a compound against neuronal cell death induced by excessive exposure to glutamate.
-
Protocol Overview:
-
Culture primary neurons (e.g., cerebellar granule cells).
-
Pre-treat the neurons with various concentrations of the test compound (e.g., HPTA) for a specified duration.
-
Expose the cells to a neurotoxic concentration of glutamate.
-
After incubation, assess cell viability using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.
-
A decrease in cell death in the presence of the test compound indicates a neuroprotective effect.
-
Western Blot for HSP70 Induction and RPA2 Hyperphosphorylation
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. For phosphorylation studies, phospho-specific antibodies are used.
-
Protocol Overview:
-
Protein Extraction: Lyse cells treated with or without the fatty acid analogs to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HSP70 or anti-phospho-RPA2 Ser4/Ser8).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative levels of the target protein.
-
Conclusion
This compound (HPTA) demonstrates significant advantages over valproic acid and other fatty acid analogs in several key therapeutic areas. Its superior potency as an HDAC inhibitor translates to enhanced efficacy in preclinical models of cancer and neurodegenerative conditions. The ability of HPTA to modulate critical signaling pathways involved in cell survival, DNA repair, and stress response at lower concentrations suggests a favorable therapeutic window. Further research and clinical investigation are warranted to fully explore the potential of HPTA as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Valproic Acid-Like Compounds Enhance and Prolong the Radiotherapy Effect on Breast Cancer by Activating and Maintaining Anti-Tumor Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological evaluation of various metabolites and analogues of valproic acid. Anticonvulsant and toxic potencies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 2-Hexyl-4-pentynoic Acid's Efficacy in DNA Repair Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hexyl-4-pentynoic acid (HPTA) with other DNA repair inhibitors. HPTA, a derivative of valproic acid (VPA), has emerged as a potent histone deacetylase (HDAC) inhibitor with significant implications for cancer therapy, primarily through its ability to sensitize cancer cells to DNA damaging agents by impeding DNA repair mechanisms. This document summarizes its performance against alternative compounds, supported by experimental data and detailed protocols to facilitate cross-validation and further research.
Introduction to this compound (HPTA)
This compound is a small molecule that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3][4][5] Its primary mechanism of action in the context of DNA repair involves the inhibition of homologous recombination (HR), a critical pathway for the repair of DNA double-strand breaks (DSBs).[1][6][7] HPTA has been shown to interfere with the hyperphosphorylation of Replication Protein A2 (RPA2) and the function of Rad51, both of which are key proteins in the HR pathway.[1][6][7] This inhibitory action leads to an accumulation of DNA damage, thereby enhancing the cytotoxic effects of DNA-damaging agents like hydroxyurea and radiation.[7][8]
Comparative Analysis of DNA Repair Inhibitors
This section provides a comparative overview of HPTA and other well-established DNA repair inhibitors. The data presented is a synthesis of publicly available research.
Potency and Efficacy
The following table summarizes the inhibitory concentrations and observed effects of HPTA and its comparators on DNA repair pathways.
| Compound | Target(s) | IC50 | Key Quantitative Effects on DNA Repair | Cell Lines Studied | Reference(s) |
| This compound (HPTA) | HDAC | 13 µM | - Inhibits homologous recombination. - Increases DNA double-strand breaks. | MCF7, EUFA423 | [1][2][6] |
| Valproic Acid (VPA) | HDAC | 398 µM | - Sensitizes breast cancer cells to hydroxyurea. - Inhibits RPA2 hyperphosphorylation-mediated DNA repair. | Breast cancer cell lines | [2][9][10] |
| Olaparib | PARP1/2 | ~5 nM | - Traps PARP at sites of single-strand breaks, leading to DSBs. - Induces synthetic lethality in HR-deficient cells. | Various cancer cell lines | [11][12][13] |
| ATR Inhibitors (e.g., AZD6738) | ATR Kinase | Varies | - Induces DNA damage during replication in mismatch repair-deficient cells. - Enhances the efficacy of immunotherapy. | Mismatch repair-deficient cancer cells | [14][15][16] |
Mechanism of Action Comparison
The following diagram illustrates the distinct mechanisms by which HPTA and other inhibitors affect DNA repair pathways.
Caption: Mechanisms of action for HPTA, PARP inhibitors, and ATR inhibitors in DNA repair.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage at the level of individual eukaryotic cells.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Lysis: After the agarose has solidified, remove the coverslip and immerse the slide in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and let them sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
γH2AX Immunofluorescence Staining
This method is used to visualize and quantify DNA double-strand breaks (DSBs) through the detection of phosphorylated H2AX histone variant (γH2AX) foci.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells again three times with PBST. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. The number of γH2AX foci per cell is then quantified using image analysis software.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive integrity after treatment.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of the test compounds for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and then stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as (number of colonies formed / number of cells seeded) for the treated group, normalized to the plating efficiency of the untreated control group.
Western Blotting for DNA Repair Proteins
This technique is used to detect and quantify specific proteins involved in DNA repair, such as Rad51 and RPA2.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Rad51, anti-phospho-RPA2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Visualizing Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of a compound on DNA repair.
Caption: Experimental workflow for assessing DNA repair inhibition.
Conclusion
This compound demonstrates significant potential as a DNA repair inhibitor, particularly through its potent inhibition of HDAC and subsequent disruption of the homologous recombination pathway. Its efficacy at lower concentrations compared to its parent compound, valproic acid, makes it a promising candidate for further investigation in cancer therapy. The provided comparative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field, enabling robust cross-validation and fostering the development of novel therapeutic strategies targeting DNA repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|CAS 96017-59-3|DC Chemicals [dcchemicals.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. mybio.ie [mybio.ie]
- 6. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. Valproic acid sensitizes breast cancer cells to hydroxyurea through inhibiting RPA2 hyperphosphorylation-mediated DNA repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thioparib inhibits homologous recombination repair, activates the type I IFN response, and overcomes olaparib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neoadjuvant olaparib targets hypoxia to improve radioresponse in a homologous recombination-proficient breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATR inhibition induces synthetic lethality in mismatch repair-deficient cells and augments immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of ATRX confers DNA repair defects and PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
A Comparative Analysis of 2-Hexyl-4-pentynoic Acid and Other Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Hexyl-4-pentynoic acid (HPTA) with other established radiosensitizers, including Valproic Acid (VPA), Cisplatin, Gemcitabine, and Paclitaxel. The objective is to present a clear analysis of their performance, supported by experimental data and detailed methodologies, to aid in the evaluation and development of novel cancer therapeutics.
Executive Summary
Radiotherapy is a cornerstone of cancer treatment, but its efficacy is often limited by the intrinsic or acquired resistance of tumor cells. Radiosensitizers are agents designed to enhance the susceptibility of cancer cells to radiation, thereby improving therapeutic outcomes. This compound (HPTA), a derivative of Valproic Acid (VPA), has emerged as a promising radiosensitizer, particularly in breast cancer. This guide details its mechanism of action and compares its efficacy with commonly used radiosensitizers.
Data Presentation: Comparative Efficacy of Radiosensitizers
The following tables summarize the quantitative data on the radiosensitizing effects of HPTA and other selected agents. It is important to note that direct head-to-head comparative studies for HPTA against all listed radiosensitizers are limited. The data presented is compiled from various studies and cell lines to provide a comparative overview.
Table 1: In Vitro Radiosensitizing Efficacy in Breast Cancer Cell Lines (MCF-7)
| Radiosensitizer | Concentration | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Cell Line | Citation |
| This compound (HPTA) | 15 µM | Similar effect to 500 µM VPA (Specific SER/DEF not reported) | MCF-7 | [1][2] |
| Valproic Acid (VPA) | 500 µM | Not explicitly stated, used as a comparator for HPTA | MCF-7 | [1][2] |
| Paclitaxel | Varies | ~1.4 - 1.8 | MCF-7 | [3][4] |
| Gemcitabine | IC50 (60-80 nmol/L) | 1.6 - 1.8 | MCF-7 | [5][6] |
| Cisplatin | Varies | Enhances sensitivity (Specific SER/DEF in MCF-7 not detailed in provided results) | MCF-7 | [7][8] |
Note: The Sensitizer Enhancement Ratio (SER) and Dose Enhancement Factor (DEF) are used to quantify the magnitude of radiosensitization. A value greater than 1 indicates a radiosensitizing effect.[9] The data for HPTA highlights its significantly higher potency compared to its parent compound, VPA.
Mechanism of Action: A Comparative Overview
The efficacy of radiosensitizers is intrinsically linked to their mechanism of action. Below is a comparative summary and a signaling pathway diagram for HPTA.
This compound (HPTA): HPTA, a histone deacetylase inhibitor (HDACi), primarily enhances radiosensitivity by inhibiting the DNA damage repair pathway.[1][10][11] Specifically, it has been shown to disrupt the BRCA1-Rad51-mediated homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks induced by ionizing radiation.[1] This inhibition leads to an accumulation of DNA damage and subsequent cell death. Studies indicate that a low concentration of HPTA (15 µM) exhibits a radiosensitizing effect comparable to a much higher concentration of VPA (500 µM).[1][2]
Valproic Acid (VPA): As a parent compound of HPTA, VPA also functions as an HDACi and has been shown to have radiosensitizing properties, albeit at significantly higher concentrations than HPTA.[1][10]
Cisplatin: This platinum-based chemotherapeutic agent forms adducts with DNA, leading to cross-links that inhibit DNA replication and transcription. As a radiosensitizer, it is thought to enhance radiation-induced DNA damage and inhibit DNA repair mechanisms.[7][8][12]
Gemcitabine: This nucleoside analog incorporates into DNA, leading to chain termination and inhibition of DNA synthesis. It is a potent radiosensitizer that is believed to work by depleting deoxynucleotide pools necessary for DNA repair and by synchronizing cells in the more radiosensitive S-phase of the cell cycle.[5][6][13]
Paclitaxel: This taxane-based drug stabilizes microtubules, leading to arrest of the cell cycle in the G2/M phase, which is a highly radiosensitive phase. This cell cycle synchronization is a key mechanism of its radiosensitizing effect.[3][4]
Signaling Pathway of this compound (HPTA) in Radiosensitization
Caption: Mechanism of HPTA-induced radiosensitization.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound on cancer cells.
Objective: To determine the ability of single cells to form colonies after treatment with a radiosensitizer and/or radiation.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates or 100 mm dishes
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Irradiator (e.g., X-ray source)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a predetermined number of cells into 6-well plates or 100 mm dishes. The number of cells seeded should be adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies (typically 50-150).
-
Treatment: Allow cells to attach for 4-6 hours. Treat the cells with the desired concentrations of the radiosensitizer (e.g., 15 µM HPTA) for a specified duration (e.g., 24 hours) before, during, or after irradiation.
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After treatment, replace the medium with fresh complete medium and incubate the plates for 10-14 days, or until visible colonies are formed in the control plates.
-
Staining: Aspirate the medium, wash the plates with PBS, and fix the colonies with methanol for 10-15 minutes. Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot the SF against the radiation dose to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) can be calculated from these curves.[14][15][16][17][18]
Experimental Workflow: Clonogenic Survival Assay
Caption: Workflow for a typical clonogenic survival assay.
Western Blot Analysis for DNA Repair Proteins (BRCA1 and Rad51)
Objective: To determine the expression levels of key DNA repair proteins, such as BRCA1 and Rad51, following treatment with a radiosensitizer and/or radiation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-BRCA1, anti-Rad51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (BRCA1, Rad51) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.[19][20][21][22][23]
Immunofluorescence for Rad51 Foci Formation
Objective: To visualize and quantify the formation of Rad51 foci at sites of DNA damage, which is an indicator of active homologous recombination repair.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-Rad51)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat them with the radiosensitizer and/or radiation as required.
-
Fixation and Permeabilization: At the desired time point post-treatment, fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in blocking solution for 1 hour.
-
Antibody Staining: Incubate the cells with the primary anti-Rad51 antibody overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of Rad51 foci per nucleus in a significant number of cells to quantify the extent of homologous recombination repair.[24][25][26][27][28]
Conclusion
This compound (HPTA) demonstrates significant potential as a radiosensitizer, exhibiting efficacy at much lower concentrations than its parent compound, Valproic Acid. Its mechanism of action, centered on the inhibition of the critical BRCA1-Rad51 homologous recombination pathway, provides a strong rationale for its use in combination with radiotherapy, particularly for breast cancer.
While the available data is promising, further head-to-head studies are required to definitively establish the comparative efficacy of HPTA against other widely used radiosensitizers like Cisplatin, Gemcitabine, and Paclitaxel, using standardized metrics such as the Sensitizer Enhancement Ratio. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative analyses. The continued investigation of HPTA and other novel radiosensitizers is crucial for advancing cancer treatment and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. mednexus.org [mednexus.org]
- 3. The effect of paclitaxel-loaded nanoparticles with radiation on hypoxic MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radiosensitization by gemcitabine in p53 wild-type and mutant MCF-7 breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Main Approaches to Enhance Radiosensitization in Cancer Cells by Nanoparticles: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitor this compound enhances hydroxyurea therapeutic effect in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective enhancement of radiation response in a C3H mammary carcinoma by cisplatin [inis.iaea.org]
- 13. Enhancement of tumor radioresponse in vivo by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. Clonogenic Assay [en.bio-protocol.org]
- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 17. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 18. Clonogenic survival assay [bio-protocol.org]
- 19. Western Analysis of Breast Cancer 1 Protein (BRCA1) | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. bioradiations.com [bioradiations.com]
- 22. researchgate.net [researchgate.net]
- 23. Promotion of RAD51-mediated homologous DNA pairing by BRCA1-BARD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 25. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 2-Hexyl-4-pentynoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 2-Hexyl-4-pentynoic acid (HPTA) and its structural analog, Valproic Acid (VPA), with a focus on their off-target effects. HPTA has emerged as a potent histone deacetylase (HDAC) inhibitor, demonstrating greater efficacy in this regard than the established drug, VPA.[1] However, a comprehensive understanding of its broader pharmacological profile, particularly concerning off-target interactions, is crucial for its development as a therapeutic agent. This document summarizes available quantitative data, outlines detailed experimental protocols for assessing off-target effects, and provides visual representations of key signaling pathways and experimental workflows.
Comparative Analysis of this compound and Valproic Acid
While direct comparative studies on a wide range of off-targets for HPTA are limited, its structural similarity to VPA suggests a potential for overlapping secondary pharmacological effects. VPA is known to interact with several targets beyond HDACs, including GABA transaminase (GABA-T), succinate-semialdehyde dehydrogenase (SSADH), and voltage-gated sodium channels.[2] The following table summarizes the known quantitative data for HPTA and VPA, primarily focusing on their HDAC inhibitory activity. Further research is required to populate the data for HPTA's activity on other potential off-targets.
| Target | This compound (HPTA) | Valproic Acid (VPA) | Reference |
| Primary Target | |||
| Histone Deacetylase (HDAC) | IC50 = 13 µM | IC50 = 400 µM | [1] |
| Potential Off-Targets (based on VPA activity) | |||
| GABA Transaminase (GABA-T) | Data not available | Competitive inhibitor | [3] |
| Succinate-Semialdehyde Dehydrogenase (SSADH) | Data not available | Non-competitive inhibitor | [3] |
| Voltage-Gated Sodium Channels | Data not available | Inhibition of high-frequency firing | [4] |
Experimental Protocols
To facilitate further investigation into the off-target effects of HPTA and other small molecules, this section provides detailed protocols for key in vitro assays.
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of histone deacetylases.
Materials:
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC enzyme (e.g., recombinant human HDAC1)
-
Test compound (this compound) and reference inhibitor (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare a serial dilution of the test compound and reference inhibitor in HDAC Assay Buffer.
-
In a 96-well black microplate, add 50 µL of HDAC Assay Buffer to all wells.
-
Add 5 µL of the diluted test compound, reference inhibitor, or vehicle control to the respective wells.
-
Add 20 µL of the HDAC enzyme solution to all wells except for the no-enzyme control wells.
-
Add 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted test compound or vehicle control.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GABA Transaminase (GABA-T) Inhibition Assay
This assay measures the inhibition of GABA-T activity, which is involved in the degradation of the neurotransmitter GABA.
Materials:
-
Potassium pyrophosphate buffer (50 mM, pH 8.6)
-
GABA solution
-
α-ketoglutarate solution
-
β-NADP+ solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Test compound (this compound) and reference inhibitor (e.g., Vigabatrin)
-
96-well clear microplate
-
Microplate reader (absorbance at 340 nm)
Procedure:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, β-NADP+, and SSADH.
-
Add the test compound or reference inhibitor at various concentrations to the wells of a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the GABA solution.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 25°C for 5-10 minutes to monitor the formation of NADPH.
-
The rate of NADPH formation is proportional to the GABA-T activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[5]
Succinate Semialdehyde Dehydrogenase (SSADH) Activity Assay
This assay measures the activity of SSADH, the enzyme that follows GABA-T in the GABA degradation pathway.
Materials:
-
Potassium pyrophosphate buffer (100 mM, pH 8.6)
-
2-Mercaptoethanol solution
-
β-NADP+ solution
-
Succinic semialdehyde (SSA) substrate
-
Test compound (this compound)
-
Enzyme source (e.g., mitochondrial preparation)
-
96-well clear microplate
-
Microplate reader (absorbance at 340 nm)
Procedure:
-
Prepare a reaction cocktail containing potassium pyrophosphate buffer and 2-mercaptoethanol.
-
In a 96-well plate, add the reaction cocktail, β-NADP+ solution, and the SSA substrate.
-
Add the test compound at various concentrations to the respective wells.
-
Equilibrate the plate to 25°C.
-
Initiate the reaction by adding the enzyme source to the wells.
-
Immediately measure the increase in absorbance at 340 nm for approximately 5 minutes.
-
The rate of increase in absorbance is proportional to the SSADH activity.
-
Calculate the percent inhibition and determine the IC50 value.
Voltage-Gated Sodium Channel Inhibition Assay (Electrophysiology)
This assay uses patch-clamp electrophysiology to measure the effect of a compound on the function of voltage-gated sodium channels.
Materials:
-
Cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.7)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Internal and external recording solutions
-
Test compound (this compound) and reference blocker (e.g., Tetrodotoxin)
Procedure:
-
Culture the cells expressing the sodium channel of interest.
-
Prepare the internal and external recording solutions.
-
Pull glass micropipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., -10 mV).
-
Record the baseline sodium current in the absence of the test compound.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the sodium current in the presence of the compound.
-
Wash out the compound and ensure the current returns to baseline.
-
Measure the peak sodium current amplitude at each concentration and calculate the percent inhibition to determine the IC50 value.[4][6]
Visualizations
Experimental Workflow for Off-Target Assessment
References
- 1. The Optimization of Assay Conditions and Characterization of the Succinic Semialdehyde Dehydrogenase Enzyme of Germinated Tartary Buckwheat [mdpi.com]
- 2. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]
- 3. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Hexyl-4-pentynoic Acid and Valproic Acid in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two histone deacetylase (HDAC) inhibitors, 2-Hexyl-4-pentynoic acid (HPA) and Valproic acid (VPA), in the context of breast cancer therapy. We present a comprehensive analysis of their mechanisms of action, comparative efficacy, and the experimental data supporting their potential as anti-cancer agents.
At a Glance: HPA vs. VPA
| Feature | This compound (HPA) | Valproic Acid (VPA) |
| Primary Mechanism | HDAC Inhibition, Inhibition of DNA Repair Pathways | HDAC Inhibition, Cell Cycle Arrest, Induction of Apoptosis |
| Potency | High | Moderate |
| Therapeutic Potential | Potent cytotoxic agent and radiosensitizer | Cytotoxic agent, potential for combination therapies |
| Key Molecular Targets | HDACs, BRCA1-Rad51, UCHL3, RPA2 | HDACs, p21, Cyclin D1, Caspases, PKM2 |
Data Presentation
Comparative Efficacy in Radiosensitization
A key finding in preclinical studies is the significantly higher potency of HPA in sensitizing breast cancer cells to radiation therapy compared to VPA.
| Compound | Effective Concentration for Radiosensitization | Source |
| This compound (HPA) | 15 µM | [1][2] |
| Valproic Acid (VPA) | 500 µM | [1][2] |
Cytotoxicity of Valproic Acid (VPA) in Breast Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for VPA in various breast cancer cell lines after 72 hours of treatment.
| Cell Line | Subtype | GI50 (mM) | Source |
| SKBR3 | HER2-overexpressing | 1.8 | [3] |
| BT474 | HER2-overexpressing, ER+ | 3.6 | [3] |
| MDA-MB-231 | Triple-Negative (TNBC) | 5.4 | [3] |
| MCF7 | ER+, PR+ | 8.1 | [3] |
Note: Directly comparable IC50 or GI50 values for HPA from the same studies were not available in the reviewed literature. However, studies on HPA's efficacy as a radiosensitizer and in combination with other agents suggest potent anti-cancer activity at low micromolar concentrations (e.g., 15 µM)[1][4].
Mechanisms of Action
Both HPA and VPA function as HDAC inhibitors, leading to the hyperacetylation of histones and other proteins, which in turn alters gene expression. However, their downstream effects and primary mechanisms of anti-cancer activity in breast cancer show notable differences.
Valproic Acid (VPA): Induction of Cell Cycle Arrest and Apoptosis
VPA has been extensively studied and is known to suppress breast cancer cell growth by inducing cell cycle arrest, primarily at the G1 phase, and promoting apoptosis.[5][6] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 and the downregulation of Cyclin D1.[5] VPA also triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[6] Furthermore, VPA can modulate the Warburg effect by downregulating the M2 isoform of pyruvate kinase (PKM2).[5]
This compound (HPA): A Potent Inhibitor of DNA Repair
HPA, a derivative of VPA, demonstrates a more targeted and potent mechanism of action by disrupting DNA repair pathways, in addition to its HDAC inhibitory function.[1][7] This makes it a particularly effective radiosensitizer. HPA has been shown to inhibit the BRCA1-Rad51-mediated homologous recombination (HR) pathway, a critical DNA double-strand break repair mechanism.[1][2] It achieves this by interfering with the hyperphosphorylation of replication protein A2 (RPA2) and by inhibiting the UCHL3-dependent deubiquitination of Rad51, leading to Rad51 degradation.[4][8][9] This impairment of DNA repair leads to the accumulation of DNA damage and subsequent cell death, especially when combined with DNA-damaging agents like radiation or certain chemotherapeutics.
Signaling Pathway Diagrams
Caption: VPA signaling pathway in breast cancer.
Caption: HPA signaling pathway in breast cancer.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of HPA and VPA on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
HPA and VPA stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of HPA or VPA for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in breast cancer cells treated with HPA or VPA using flow cytometry.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
HPA and VPA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of HPA or VPA for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Western Blotting for DNA Repair and Cell Cycle Proteins
This protocol is for detecting changes in the expression of key proteins in the DNA repair and cell cycle pathways following treatment with HPA or VPA.
Materials:
-
Breast cancer cell lines
-
HPA and VPA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Rad51, anti-BRCA1, anti-phospho-RPA2, anti-p21, anti-Cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with HPA or VPA for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
Conclusion
Both this compound and Valproic acid demonstrate anti-cancer properties in breast cancer models. VPA, a well-established HDAC inhibitor, acts primarily by inducing cell cycle arrest and apoptosis. HPA, a derivative of VPA, emerges as a more potent agent with a distinct and highly significant mechanism of action involving the inhibition of critical DNA repair pathways. This makes HPA a promising candidate for further investigation, particularly as a radiosensitizer in combination with radiation therapy for breast cancer. The substantially lower effective concentration of HPA compared to VPA suggests a potentially wider therapeutic window and reduced off-target effects, warranting further preclinical and clinical evaluation. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to develop more effective breast cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
Validating the Low-Toxicity Profile of 2-Hexyl-4-pentynoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profile of 2-Hexyl-4-pentynoic acid (HPTA), a novel histone deacetylase (HDAC) inhibitor, with its parent compound, Valproic Acid (VPA), and other HDAC inhibitors. The data presented herein supports the potential of HPTA derivatives as therapeutic agents with an improved safety profile.
Comparative Toxicity Data
The following tables summarize the quantitative data on the cytotoxic and genotoxic potential of HPTA and its comparators.
| Compound | Cell Line | Assay | IC50 Value | Citation |
| This compound (HPTA) | - | HDAC Inhibition | 13 µM | [1][2] |
| Valproic Acid (VPA) | - | HDAC Inhibition | 398 µM | [2] |
| Valproic Acid (VPA) | MCF-7 (Breast Cancer) | MTT Assay (48h) | ~4.89 mM | |
| Valproic Acid (VPA) | HeLa (Cervical Cancer) | MTT Assay (48h) | 21.29 mM | [3] |
| This compound (HPTA) | MCF-7 (Breast Cancer) | MTT Assay | 15 µM (showed similar anti-proliferative effect to 500 µM VPA) | [4] |
Table 1: Comparative In Vitro Efficacy and Cytotoxicity. This table highlights the significantly greater potency of HPTA as an HDAC inhibitor compared to VPA. Notably, a much lower concentration of HPTA is required to achieve a similar anti-proliferative effect in MCF-7 breast cancer cells, suggesting a potentially wider therapeutic window.
| Compound | Genotoxicity Finding | Assay | Citation |
| This compound (HPTA) | Induces DNA double-strand breaks in breast cancer cells. | Not specified | [1] |
| Valproic Acid (VPA) | Genotoxic effects observed, particularly at high concentrations. | Micronucleus Assay | [5] |
| Other HDAC Inhibitors | Genotoxicity is a recognized concern for this class of compounds. | Various | [6] |
Table 2: Summary of Genotoxicity Profile. While HPTA has been shown to induce DNA double-strand breaks as part of its anti-cancer mechanism, further studies are needed to comprehensively compare its genotoxic potential in normal cells against VPA and other HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro toxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., HPTA, VPA) and a vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The amount of LDH in the medium is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity
Principle: The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation and Treatment: Treat cells with the test compounds.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
In Vitro Micronucleus Assay for Genotoxicity
Principle: The micronucleus assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic events.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds.
-
Cytochalasin B Addition: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope. At least 1000 binucleated cells per concentration should be analyzed.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by HPTA and VPA.
Caption: Mechanism of action for this compound (HPTA).
Caption: Diverse mechanisms of action for Valproic Acid (VPA).
Conclusion
The available data strongly suggests that this compound (HPTA) possesses a more favorable low-toxicity profile compared to its parent compound, Valproic Acid. Its significantly higher potency as an HDAC inhibitor allows for the use of much lower concentrations to achieve similar therapeutic effects in cancer cells, which is anticipated to translate to reduced off-target toxicity in vivo. While further direct comparative studies on normal cells are warranted to fully delineate its safety profile, HPTA and its derivatives represent a promising new generation of HDAC inhibitors with the potential for improved clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. brieflands.com [brieflands.com]
- 4. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Benchmarking 2-Hexyl-4-pentynoic Acid: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
This guide provides a comprehensive comparison of 2-Hexyl-4-pentynoic acid (HPTA), a novel histone deacetylase (HDAC) inhibitor, against established anticancer agents for breast cancer. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of HPTA's performance with supporting experimental data and detailed methodologies.
Introduction to this compound (HPTA)
This compound is a derivative of valproic acid (VPA), a well-known HDAC inhibitor. HPTA has emerged as a promising anticancer agent, particularly in the context of breast cancer. Its primary mechanism of action involves the inhibition of histone deacetylases, leading to alterations in gene expression, cell cycle arrest, and apoptosis. Notably, HPTA has been shown to sensitize cancer cells to conventional therapies such as chemotherapy and radiation.
Comparative Efficacy
A key finding in the preclinical evaluation of HPTA is its significantly higher potency compared to its parent compound, valproic acid. Research has demonstrated that a low concentration of 15 µM HPTA exhibits comparable efficacy to a much higher concentration of 500 µM VPA in inhibiting the growth of breast cancer cells and sensitizing them to the chemotherapeutic agent hydroxyurea.[1] This suggests a potentially wider therapeutic window and a more favorable toxicity profile for HPTA.
Table 1: Comparative Potency of HPTA and Valproic Acid
| Compound | Effective Concentration for Similar Efficacy | Cell Lines | Effect |
| This compound (HPTA) | 15 µM | MCF-7, EUFA423, and others | Inhibition of cell growth, sensitization to hydroxyurea |
| Valproic Acid (VPA) | 500 µM | MCF-7, EUFA423, and others | Inhibition of cell growth, sensitization to hydroxyurea |
Table 2: IC50 Values of Established Anticancer Drugs in Breast Cancer Cell Lines
The following table provides a range of reported IC50 values for standard-of-care chemotherapeutic agents in two representative breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). These values serve as a benchmark for the cytotoxic potential of established drugs.
| Drug | Cell Line | IC50 Range (µM) |
| Doxorubicin | MCF-7 | 1.1 - 9.9 |
| MDA-MB-231 | 0.69 - 1.65 | |
| Cisplatin | MCF-7 | 0.65 - 21 |
| MDA-MB-231 | 18 - 56.27 | |
| Paclitaxel | MCF-7 | 0.0035 - 3.5 |
| MDA-MB-231 | 0.002 - 0.3 | |
| Valproic Acid | MCF-7 | 8.1 mM (8100 µM) |
| MDA-MB-231 | 5.4 mM (5400 µM) | |
| Hydroxyurea | MCF-7 | 2635 - 9814 |
| MDA-MB-231 | 1600 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method).
Mechanism of Action: Inhibition of Homologous Recombination
HPTA exerts its anticancer effects, particularly its ability to sensitize cancer cells to DNA-damaging agents, by inhibiting the homologous recombination (HR) pathway, a crucial mechanism for repairing DNA double-strand breaks. As an HDAC inhibitor, HPTA is believed to downregulate the expression of key HR proteins such as BRCA1 and RAD51.[2][3][4][5] This suppression of the DNA repair machinery leads to the accumulation of DNA damage and subsequent cell death, especially when combined with agents that induce such damage.
Caption: Mechanism of HPTA-induced sensitization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of HPTA and other compounds on cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (HPTA) and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: MTT Assay Workflow.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[6][7][8]
Materials:
-
Breast cancer cell lines
-
Complete culture medium
-
6-well plates
-
Test compounds
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with the desired concentrations of the compounds for 24 hours.
-
Remove the treatment medium and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Caption: Colony Formation Assay Workflow.
Western Blotting for DNA Repair Proteins
This protocol is used to determine the expression levels of proteins involved in the homologous recombination pathway, such as BRCA1 and Rad51.[9][10][11][12][13]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRCA1, anti-Rad51, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound demonstrates significant potential as an anticancer agent, particularly as a sensitizer for conventional breast cancer therapies. Its high potency compared to valproic acid and its mechanism of action involving the inhibition of the homologous recombination DNA repair pathway make it a compelling candidate for further investigation. Future studies should focus on determining its cytotoxic IC50 values in a broad range of cancer cell lines to allow for a more direct comparison with established chemotherapeutic drugs. The experimental protocols provided herein offer a foundation for such future research.
References
- 1. This compound, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC inhibitor PCI-24781 decreases RAD51 expression and inhibits homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of the histone deacetylase inhibitor M344 on BRCA1 expression in breast and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylases 1 and 2 cooperate in regulating BRCA1, CHK1, and RAD51 expression in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. ossila.com [ossila.com]
- 9. Western Analysis of Breast Cancer 1 Protein (BRCA1) | Springer Nature Experiments [experiments.springernature.com]
- 10. bioradiations.com [bioradiations.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Analysis of Breast Cancer 1 Protein (BRCA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BRCA1 Antibodies Matter - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hexyl-4-pentynoic Acid: A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 2-Hexyl-4-pentynoic Acid (CAS Number: 96017-59-3), a compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel, the community, and the environment. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling and disposal. It is a skin and eye irritant, harmful if swallowed, and very toxic to aquatic life with long-lasting effects.[1] All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation.[2] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[2] | Ocular contact |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Ingestion |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1] | Environmental release |
| Corrosive (DOT) | Classified as a corrosive liquid, acidic, organic, n.o.s. | N/A |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Collection:
-
Clearly label a dedicated, clean, and chemically compatible waste container with "Hazardous Waste: this compound".
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads).
2. Storage and Segregation:
-
Store the hazardous waste container in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure area, away from general laboratory traffic and incompatible materials.
-
Crucially, segregate this compound waste from bases, oxidizing agents, and reducing agents to prevent violent reactions.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory requirements for scheduling waste pickups.
4. Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Wear appropriate PPE, including respiratory protection if there is a risk of inhaling vapors.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedures outlined above.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting both your colleagues and the ecosystem. For further details, always refer to the specific Safety Data Sheet provided by your chemical supplier.
References
Essential Safety and Operational Guide for Handling 2-Hexyl-4-pentynoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Hexyl-4-pentynoic Acid (CAS No: 96017-59-3). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1]
-
Skin Irritation (Category 2) : Causes skin irritation.[2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[2][3]
-
Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Due to these hazards, the following personal protective equipment is mandatory when handling this substance.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be worn with side-shields to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling organic acids.[2][4][5] Always inspect gloves for tears or punctures before use. |
| Body Protection | Impervious Clothing | A lab coat or apron made of a chemical-resistant material. |
| Respiratory Protection | Suitable Respirator | To be used if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[1] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
2.1. Preparation and Handling:
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible before beginning any work.[1]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any dust or aerosols.[1]
-
Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1]
2.2. Spill Response:
-
Evacuate : In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use an absorbent material, such as diatomite or universal binders, to contain the spill.[1]
-
Decontamination : Clean the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal : Dispose of all contaminated materials as hazardous waste according to the disposal plan.[1]
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental release and environmental contamination.
3.1. Storage:
-
Container : Keep the container tightly sealed.
-
Location : Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Temperature : For long-term storage, a temperature of -20°C is recommended for the powder form.[1]
-
Incompatibilities : Store separately from strong acids/alkalis and strong oxidizing/reducing agents.[1]
3.2. Disposal:
-
Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Neutralization (for purely corrosive waste) : If the waste is solely corrosive without other hazardous contaminants, it may be neutralized. Slowly add a weak base (e.g., sodium bicarbonate) to the acidic waste in a fume hood, with constant stirring and cooling. Monitor the pH until it is between 5.5 and 9.5.
-
Hazardous Waste Disposal : The neutralized solution and all contaminated materials must be disposed of as hazardous waste through an approved waste disposal plant.[1] Do not release into the environment.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
